molecular formula C28H41NO4 B1241077 IT-143B

IT-143B

Cat. No.: B1241077
M. Wt: 455.6 g/mol
InChI Key: QDBZGOIMALIBKV-JXOBDNEFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one is a natural product found in Streptomyces with data available.

Properties

Molecular Formula

C28H41NO4

Molecular Weight

455.6 g/mol

IUPAC Name

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+

InChI Key

QDBZGOIMALIBKV-JXOBDNEFSA-N

SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O

Isomeric SMILES

C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O

Canonical SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O

Synonyms

IT 143-B
IT-143-B

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of IT-143-B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143-B is a naturally occurring polyketide belonging to the piericidin family of microbial metabolites. Isolated from Streptomyces sp., this compound, like other piericidins, is recognized for its potent biological activities, including antifungal, antibacterial, and cytotoxic properties. Due to its structural similarity to the ubiquinone coenzyme, the primary mechanism of action for the piericidin class is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive overview of the chemical structure of IT-143-B, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for assessing its biological activity.

Chemical Structure of IT-143-B

IT-143-B is distinguished as a higher homologue within the piericidin class.[1] Its chemical identity is defined by the following properties:

  • Molecular Formula: C₂₈H₄₁NO₄

  • Molecular Weight: 455.63 g/mol [1]

  • CAS Number: 183485-34-9[1]

  • IUPAC Name: 2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

The core structure consists of a 4-pyridinol ring attached to a long, unsaturated, and methylated polyketide side chain.

Table 1: Physicochemical Properties of IT-143-B

PropertyValueSource
Molecular FormulaC₂₈H₄₁NO₄--INVALID-LINK--[1]
Molecular Weight455.63--INVALID-LINK--[1]
CAS Number183485-34-9--INVALID-LINK--[1]
Purity>95% by HPLC--INVALID-LINK--[1]
SolubilitySoluble in ethanol, methanol, DMF, or DMSO--INVALID-LINK--[1]
Storage-20°C--INVALID-LINK--[2]

Core Mechanism of Action and Signaling Pathways

The biological activity of the piericidin family, including IT-143-B, is primarily attributed to its function as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[3][4][5] This inhibition is a consequence of the structural analogy between piericidins and coenzyme Q, which leads to competition for the ubiquinone binding site on Complex I.[4][5][][7]

The inhibition of Complex I disrupts the mitochondrial respiratory chain, leading to several downstream cellular effects:

  • Inhibition of Electron Transport: The flow of electrons from NADH to ubiquinone is blocked.

  • Decreased ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane impairs ATP production.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the formation of superoxide and other reactive oxygen species.[8]

  • Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors from the mitochondria can trigger programmed cell death.

A secondary mechanism of action has been proposed for piericidins, involving the inhibition of the expression of Glucose-Regulated Protein 78 (GRP78).[] GRP78 is an endoplasmic reticulum chaperone protein that plays a role in tumor cell survival and drug resistance. Its inhibition can sensitize cancer cells to therapeutic agents.

Below are diagrams illustrating these key signaling pathways.

piericidin_mechanism cluster_mitochondrion Mitochondrion cluster_cell Cellular Effects NADH NADH NAD NAD+ NADH->NAD e- ComplexI Complex I UQ Ubiquinone (CoQ) ComplexI->UQ e- H_plus_gradient Proton Gradient ComplexI->H_plus_gradient H+ pumping ROS Increased ROS ComplexI->ROS Leads to ETC Electron Transport Chain (Complexes II, III, IV) UQ->ETC e- Piericidin IT-143-B / Piericidins Piericidin->ComplexI Inhibition ETC->H_plus_gradient H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis H_plus_gradient->ATP_Synthase Apoptosis Apoptosis ATP->Apoptosis Depletion Induces ADP ADP + Pi ROS->Apoptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death

Figure 1: Mechanism of Mitochondrial Complex I Inhibition by IT-143-B.

GRP78_inhibition Piericidin IT-143-B / Piericidins GRP78_expression GRP78 Expression Piericidin->GRP78_expression Inhibits ER_Stress_Response ER Stress Response GRP78_expression->ER_Stress_Response Modulates Tumor_Cell_Survival Tumor Cell Survival ER_Stress_Response->Tumor_Cell_Survival Promotes Drug_Resistance Drug Resistance ER_Stress_Response->Drug_Resistance Promotes

References

Unveiling IT-143-B: A Technical Guide to its Origin, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, origin, and biological characteristics of the compound IT-143-B. As a rare member of the piericidin class of antibiotics, IT-143-B presents a unique molecular architecture and biological activity profile that warrants detailed investigation for potential therapeutic applications. This document summarizes the key quantitative data, outlines the experimental protocols employed in its initial discovery, and visualizes the fundamental processes and proposed mechanisms of action.

Introduction

IT-143-B is a novel piericidin-group antibiotic discovered in 1996 by a collaborative effort between Taiho Pharmaceutical Co., Ltd. in Japan and the Institute of Medicinal Biotechnology, Chinese Academy of Medical Sciences in Beijing.[1] It was isolated from the fermentation broth of a Streptomyces species, designated strain No. A-143, which was originally isolated from a soil sample collected in Beijing, China.[1] As a higher homologue of the piericidin family, IT-143-B exhibits notable activity against specific fungi, Gram-positive bacteria, and carcinoma cells, suggesting a broad spectrum of potential biological effects.[1]

Discovery and Isolation

The discovery of IT-143-B was the result of a screening program for new antibiotics from actinomycetes. The producing organism, Streptomyces sp. No. A-143, was identified based on its cultural and physiological characteristics.

Experimental Protocols: Isolation and Purification

The isolation and purification of IT-143-B were conducted as follows:

  • Fermentation: The Streptomyces sp. No. A-143 was cultured in a jar fermentor containing a suitable medium. The fermentation broth was then harvested for extraction.

  • Solvent Extraction: The harvested broth was extracted with ethyl acetate. The organic solvent layer, containing the active compounds, was then concentrated under reduced pressure to yield an oily residue.

  • Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel. The column was eluted with a step-wise gradient of chloroform and methanol.

  • Fraction Collection and Bioassay: The eluate was collected in fractions, and each fraction was tested for its biological activity. The active fractions were pooled and concentrated.

  • Preparative HPLC: The concentrated active fraction was further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. This step successfully separated IT-143-A and IT-143-B.

  • Final Purification: The fractions containing IT-143-B were collected, concentrated, and lyophilized to yield the pure compound as a pale yellow oil.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Final Purification Streptomyces sp. A-143 Streptomyces sp. A-143 Fermentation Broth Fermentation Broth Streptomyces sp. A-143->Fermentation Broth Culturing Ethyl Acetate Extraction Ethyl Acetate Extraction Fermentation Broth->Ethyl Acetate Extraction Crude Oily Residue Crude Oily Residue Ethyl Acetate Extraction->Crude Oily Residue Silica Gel Chromatography Silica Gel Chromatography Crude Oily Residue->Silica Gel Chromatography Active Fractions Active Fractions Silica Gel Chromatography->Active Fractions Preparative HPLC (C18) Preparative HPLC (C18) Active Fractions->Preparative HPLC (C18) Pure IT-143-B Pure IT-143-B Preparative HPLC (C18)->Pure IT-143-B

Fig. 1: Experimental workflow for the isolation and purification of IT-143-B.

Physicochemical Properties

IT-143-B is characterized as a pale yellow oil with the molecular formula C28H41NO4, as determined by high-resolution electron impact mass spectrometry (HREI-MS).[1] A summary of its physicochemical properties is provided in the table below.

PropertyValue
AppearancePale Yellow Oil
Molecular FormulaC28H41NO4
Molecular Weight455.63 g/mol
UV λmax (MeOH)237, 313 nm
SolubilitySoluble in methanol, ethanol, DMSO, and DMF
CAS Number183485-34-9
Table 1: Physicochemical properties of IT-143-B.

Structural Elucidation

The structure of IT-143-B was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. These analyses revealed a substituted pyridine ring attached to a long, polyketide-derived side chain, which is characteristic of the piericidin family of natural products.

Biological Activity

IT-143-B has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects. The minimum inhibitory concentrations (MICs) against various microorganisms and the cytotoxic activity against KB carcinoma cells are summarized in the following table.

Organism/Cell LineActivity (MIC or IC50)
Aspergillus fumigatus25 µg/ml
Micrococcus luteus3.13 µg/ml
KB Carcinoma Cells1.5 µg/ml
Table 2: Biological activities of IT-143-B.

Proposed Mechanism of Action

While the specific signaling pathways affected by IT-143-B have not been empirically determined, its structural similarity to other piericidins strongly suggests a similar mechanism of action. Piericidins are well-documented inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).

By binding to Complex I, piericidins block the transfer of electrons from NADH to coenzyme Q (ubiquinone). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The disruption of cellular respiration and the subsequent decrease in ATP production can lead to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and ultimately, cell death. This proposed mechanism is consistent with the observed antifungal, antibacterial, and cytotoxic activities of IT-143-B.

G cluster_mitochondrion Mitochondrial Electron Transport Chain cluster_downstream Downstream Effects NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e⁻ transfer Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e⁻ transfer ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H⁺ pumping ROS_Production Increased ROS Production Complex_I->ROS_Production dysfunction leads to Complex_III Complex III Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_III->ATP_Synthase H⁺ pumping Complex_IV Complex IV Cytochrome_c->Complex_IV Oxygen O₂ Complex_IV->Oxygen Complex_IV->ATP_Synthase H⁺ pumping ATP ATP ATP_Synthase->ATP synthesis IT143B IT-143-B IT143B->Complex_I Inhibition Inhibition Inhibition->Complex_I Apoptosis Apoptosis ROS_Production->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

An In-depth Technical Guide to the Mechanism of Action of Piericidin-Group Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of piericidin-group antibiotics, a class of natural products known for their potent inhibitory effects on mitochondrial Complex I. The information presented herein is intended to support research and development efforts in oncology, microbiology, and neurodegenerative diseases.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

Piericidin-group antibiotics exert their primary biological effects by potently and specifically inhibiting the activity of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is the first and largest complex of the electron transport chain (ETC) located in the inner mitochondrial membrane.

Key aspects of the mechanism include:

  • Competitive Inhibition at the Ubiquinone-Binding Site: Piericidins are structural analogs of the native substrate, ubiquinone (Coenzyme Q10). They competitively bind to the ubiquinone-binding pocket within Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the entire electron flow through the ETC.[1]

  • Disruption of the Proton Motive Force: The inhibition of electron transport by piericidins prevents the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I. This leads to a dissipation of the proton motive force, which is essential for ATP synthesis by ATP synthase (Complex V).

  • Induction of Oxidative Stress: Inhibition of Complex I can lead to the leakage of electrons from the iron-sulfur clusters upstream of the blockade, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS).[2][3] This increase in oxidative stress can damage cellular components and trigger apoptotic pathways.

  • Metabolic Reprogramming: By inhibiting oxidative phosphorylation, piericidins force cells to rely more heavily on glycolysis for ATP production. This metabolic shift can be detrimental to cancer cells that are highly dependent on mitochondrial respiration.

Signaling Pathway of Piericidin-Induced Cellular Effects

The following diagram illustrates the signaling cascade initiated by piericidin binding to Mitochondrial Complex I.

Piericidin_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Complex_I Mitochondrial Complex I ETC Electron Transport Chain Complex_I->ETC e- transfer H_pump Proton Pumping Metabolic_Shift Shift to Glycolysis Complex_I->Metabolic_Shift leads to ETC->H_pump ROS Increased ROS ETC->ROS e- leakage PMF Proton Motive Force H_pump->PMF ATP_Synthase ATP Synthase PMF->ATP_Synthase PMF->ATP_Synthase drives ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Metabolic_Shift->Cell_Death Piericidin Piericidin Piericidin->Complex_I

Caption: Mechanism of piericidin-induced cytotoxicity via Complex I inhibition.

Quantitative Data: Cytotoxicity of Piericidin-Group Antibiotics

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piericidin derivatives against a panel of human cancer cell lines. This data highlights the potent and, in some cases, selective cytotoxic activity of this class of compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
Piericidin A Tn5B1-4Insect0.061[4]
HepG2Liver233.97[4]
Hek293Kidney228.96[4]
Piericidin L OS-RC-2Kidney2.2[5]
Piericidin M OS-RC-2Kidney4.5[5]
Piericidin N HL-60Leukemia< 0.1[5]
Piericidin O HL-60Leukemia< 0.1[5]
Piericidin P HL-60Leukemia< 0.1[5]
Piericidin Q HL-60Leukemia< 0.1[5]
11-demethyl-glucopiericidin A ACHNKidney2.3[5]
HL-60Leukemia1.3[5]
K562Leukemia5.5[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of piericidin-group antibiotics.

Measurement of Mitochondrial Complex I Activity

This protocol describes a colorimetric assay to determine the enzymatic activity of Mitochondrial Complex I in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Complex I Assay Buffer

  • NADH

  • Decylubiquinone

  • Complex I Dye

  • Rotenone (Complex I inhibitor control)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.

  • Reaction Mix Preparation: Prepare a master mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye. For inhibitor control wells, add Rotenone to the master mix.

  • Plate Setup: Add the reaction mix to the wells of a 96-well plate.

  • Sample Addition: Add a standardized amount of isolated mitochondria (e.g., 10-20 µg of protein) to each well.

  • Initiation of Reaction: Add NADH to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of change in absorbance over time (ΔA600/min). The specific activity of Complex I is determined by subtracting the rate of the Rotenone-inhibited sample from the total rate and normalizing to the amount of mitochondrial protein.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer to measure the effect of piericidins on cellular respiration in real-time.

Materials:

  • Cultured cells

  • Cell culture medium

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay plate for the analyzer

  • Piericidin stock solution

  • Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in the assay plate at an optimized density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium and incubate in a CO2-free incubator for 1 hour.

  • Baseline Measurement: Place the assay plate in the extracellular flux analyzer and measure the basal OCR.

  • Compound Injection: Inject the piericidin solution into the wells at the desired concentrations.

  • OCR Measurement after Inhibition: Monitor the OCR in real-time to determine the extent of inhibition by the piericidin.

  • Mitochondrial Stress Test (Optional): Sequentially inject Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A to assess various parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well.

Development of Piericidin-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to piericidin-group antibiotics.[6][7]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Piericidin stock solution

  • Cell counting equipment

  • Cryopreservation reagents

Procedure:

  • Initial IC50 Determination: Determine the IC50 of the piericidin on the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Stepwise Dose Escalation: Culture the parental cells in the presence of the piericidin at a concentration below the IC50 (e.g., IC20).

  • Subculture and Dose Increase: Once the cells have adapted and are proliferating at a normal rate, subculture them and increase the concentration of the piericidin in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Monitoring and Selection: Continuously monitor the cells for signs of toxicity and select for the surviving, proliferating population.

  • IC50 Re-evaluation: Periodically determine the IC50 of the piericidin on the adapting cell population to track the development of resistance.

  • Clonal Selection: Once a significant increase in the IC50 is observed (e.g., >10-fold), perform single-cell cloning to isolate and expand resistant clones.

  • Characterization of Resistant Lines: Characterize the resistant cell lines to investigate the underlying mechanisms of resistance.

Mechanisms of Resistance

While specific mechanisms of resistance to piericidin-group antibiotics are not yet extensively documented, potential mechanisms can be inferred from studies on other Mitochondrial Complex I inhibitors and general cancer drug resistance.

  • Target Alteration: Mutations in the genes encoding subunits of Complex I, particularly those forming the ubiquinone-binding pocket, could reduce the binding affinity of piericidins.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), could actively pump piericidins out of the cell, reducing their intracellular concentration.

  • Metabolic Reprogramming: Cancer cells may further upregulate glycolysis and other metabolic pathways to compensate for the loss of mitochondrial ATP production, thereby circumventing the cytotoxic effects of Complex I inhibition.

  • Enhanced Antioxidant Defense: Increased expression of antioxidant enzymes, such as superoxide dismutase and catalase, could mitigate the effects of piericidin-induced oxidative stress.

Experimental Workflow for Investigating Piericidin Resistance

The following diagram outlines a typical workflow for elucidating the mechanisms of acquired resistance to piericidin antibiotics.

Resistance_Workflow cluster_Development Development of Resistant Cell Line cluster_Characterization Characterization of Resistance Mechanisms cluster_Validation Validation of Resistance Mechanisms A Parental Cell Line B Stepwise Piericidin Exposure A->B C Selection of Resistant Population B->C D Clonal Isolation C->D E Genomic Analysis (Sequencing of Complex I subunits) D->E F Transcriptomic/Proteomic Analysis (Expression of ABC transporters, metabolic enzymes, antioxidant proteins) D->F G Functional Assays (Drug efflux, OCR, ROS levels) D->G H Gene Knockdown/Overexpression E->H F->H I Pharmacological Inhibition of potential resistance pathways F->I J Correlation with Clinical Samples (if applicable) H->J I->J

Caption: Workflow for investigating mechanisms of piericidin resistance.

References

The Biological Activities of Streptomyces-Derived Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Streptomyces stands as a cornerstone in the field of natural product discovery, renowned for its unparalleled capacity to produce a vast and diverse array of secondary metabolites. These microorganisms are prolific biofactories, yielding compounds with a wide spectrum of biological activities that have been harnessed for numerous therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of Stre-ptomyces-derived compounds, with a focus on their antibacterial, antifungal, antiviral, anticancer, and immunosuppressive properties. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of the bio-activity of selected compounds and visual representations of crucial signaling pathways.

Antibacterial Activity

Streptomyces species are the most significant source of antibiotics discovered to date, producing approximately 80% of all known natural antibiotics.[1] These compounds exhibit a variety of mechanisms of action, primarily targeting essential bacterial processes such as cell wall synthesis, protein synthesis, and nucleic acid replication.[2][3]

Quantitative Data for Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected Streptomyces-derived antibacterial compounds against various bacterial pathogens.

CompoundProducing OrganismTarget Organism(s)MIC (µg/mL)Reference(s)
Actinomycin DStreptomyces actinomycinicusStaphylococcus aureus2[4]
Dihomo-γ-linolenic acidStreptomyces actinomycinicusMethicillin-resistant Staphylococcus aureus (MRSA)128[4]
Crude ExtractStreptomyces sp. PJ85MRSA DMST20651, S. aureus ATCC29213, Bacillus subtilis TISTR0082[4]
Crude ExtractStreptomyces sp. PJ85Bacillus cereus TISTR6871[4]
Crude ExtractStreptomyces sp. PJ85Staphylococcus epidermidis TISTR51816[4]
Crude ExtractStreptomyces kanamyceticusEscherichia coli ATCC2592220 - 70[5]
Crude ExtractStreptomyces kanamyceticusStaphylococcus aureus ATCC2592325 - 70[5]
Crude ExtractStreptomyces kanamyceticusBacillus subtilis ATCC 1965920 - 60[5]
NovobiocinStreptomyces niveusStreptomyces spp.8
GentamycinMicromonospora purpureaStreptomyces spp.8 - 32
DoxycyclineSemi-syntheticStreptomyces spp.32
PlatensimycinStreptomyces platensisMRSA, VRE0.1 - 0.32[6]
PlatencinStreptomyces platensisMRSA, VRE0.5 - 3.2[6]
Lobophorin FStreptomyces sp.S. aureus, E. faecalis8[6]
Ursolic acid methyl esterStreptomyces misakiensisMultidrug-resistant bacteria0.5 (MIC₅₀), 1 (MIC₉₀)[7]
Thiocarbamic acid derivativeStreptomyces coeruleorubidusBacteria2 (MIC₅₀), 4 (MIC₉₀)[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound.

Materials:

  • 96-well microtiter plates (U- or V-bottom)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Test compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile pipette tips and multichannel pipette

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This will create a gradient of compound concentrations. d. Leave one or more wells with broth only as a negative (sterility) control and one or more wells with broth and bacterial inoculum but no compound as a positive (growth) control.

  • Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13). c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A common dilution is 1:150 of the 0.5 McFarland suspension.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: a. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm. The MIC is the well with the lowest compound concentration that has an OD similar to the negative control well.

Signaling Pathway: Bacterial Cell Wall Synthesis

Bacterial_Cell_Wall_Synthesis cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I Lipid II Lipid II Flippase Flippase Lipid II->Flippase Growing Peptidoglycan Growing Peptidoglycan Flippase->Growing Peptidoglycan Transport Cross-linked Peptidoglycan Cross-linked Peptidoglycan

Antifungal Activity

Streptomyces are also a rich source of antifungal agents. These compounds often target the fungal cell membrane, primarily by interacting with ergosterol, a key component of fungal but not mammalian cell membranes. This selective toxicity makes them valuable therapeutic agents.

Quantitative Data for Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected Streptomyces-derived antifungal compounds against various fungal pathogens.

CompoundProducing OrganismTarget Organism(s)MIC (µg/mL)Reference(s)
Amphotericin BStreptomyces nodosusVarious fungi0.25 - 1.0
NystatinStreptomyces nourseiCandida albicans1.56 - 6.25
Crude ExtractStreptomyces kanamyceticusCandida albicans ATCC 6019320 - 65[5]
TetradecamethylcycloheptasiloxaneStreptomyces misakiensisMultidrug-resistant fungi0.5 (MIC₅₀), 1 (MIC₉₀)[7]
Thiocarbamic acid derivativeStreptomyces coeruleorubidusFungi4 (MIC₅₀), 8 (MIC₉₀)[7]
Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Susceptibility_Testing Fungal Culture Fungal Culture Inoculum Preparation\n(0.5 McFarland) Inoculum Preparation (0.5 McFarland) Fungal Culture->Inoculum Preparation\n(0.5 McFarland) Broth Microdilution Broth Microdilution Inoculum Preparation\n(0.5 McFarland)->Broth Microdilution Incubation\n(24-48h, 35°C) Incubation (24-48h, 35°C) Broth Microdilution->Incubation\n(24-48h, 35°C) Test Compound Test Compound Serial Dilution Serial Dilution Test Compound->Serial Dilution Serial Dilution->Broth Microdilution Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation\n(24-48h, 35°C)->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Antiviral Activity

While less common than antibacterial and antifungal agents, a number of potent antiviral compounds have been isolated from Streptomyces. These compounds can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.

Quantitative Data for Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected Streptomyces-derived antiviral compounds.

Compound/ExtractProducing OrganismTarget VirusIC₅₀ (µg/mL)Reference(s)
VirantmycinStreptomyces nitrosporeusPseudorabies virus (PRV)<0.02[8]
Virantmycin DStreptomyces jiujiangensisPseudorabies virus (PRV)-[8]
Virantmycin EStreptomyces jiujiangensisPseudorabies virus (PRV)1.74[8]
A-503451 AStreptomyces sp.Pseudorabies virus (PRV)6.46[8]
Methanolic ExtractStreptomyces sp. KSF 103Dengue Virus Type-2 (DENV-2)20.3[9]
Signaling Pathway: Influenza Virus Replication Cycle and Antiviral Targets

Influenza_Replication cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor Attachment NA Neuraminidase (NA) M2 M2 Ion Channel vRNA Viral RNA (vRNA) Nucleus Nucleus vRNA->Nucleus Nuclear Import Endosome Endosome Receptor->Endosome Endocytosis Endosome->vRNA Uncoating (M2 Channel) Ribosomes Ribosomes Nucleus->Ribosomes Transcription & Translation Progeny Virions Progeny Virions Ribosomes->Progeny Virions Assembly Budding Budding Progeny Virions->Budding Release (NA) New Virus New Virus Budding->New Virus M2_inhibitor Amantadine/ Rimantadine M2_inhibitor->Endosome Inhibits Uncoating NA_inhibitor Oseltamivir/ Zanamivir NA_inhibitor->Budding Inhibits Release

Anticancer Activity

Streptomyces are a significant source of clinically important anticancer drugs. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with DNA replication in cancer cells.

Quantitative Data for Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected Streptomyces-derived anticancer compounds against various cancer cell lines.

Compound/ExtractProducing OrganismCancer Cell Line(s)IC₅₀ (µg/mL)Reference(s)
DoxorubicinStreptomyces peucetiusVariousVaries
Streptocarbazole AStreptomyces sp. FMAHL-60 (leukemia)0.67[10]
Streptocarbazole AStreptomyces sp. FMAA549 (lung)2.41[10]
Streptocarbazole AStreptomyces sp. FMAHeLa (cervical)16.61[10]
Streptocarbazole BStreptomyces sp. FMAHeLa (cervical)10.47[10]
Halichoblelide DStreptomyces sp. 219807HeLa (cervical)0.27[11]
Halichoblelide DStreptomyces sp. 219807MCF-7 (breast)0.30[11]
ElaiophylinStreptomyces sp. 219807HeLa (cervical)0.30[11]
ElaiophylinStreptomyces sp. 219807MCF-7 (breast)0.19[11]
ExtractStreptomyces sp. Y009A549 (lung)5.614[12]
ExtractStreptomyces sp. Y009HepG2 (liver)8.377[12]
ExtractStreptomyces sp. SS162A549 (lung)407.38[13]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Signaling Pathway: Doxorubicin-Induced Apoptosis

Doxorubicin_Apoptosis Doxorubicin Doxorubicin p53 p53 Doxorubicin->p53 Induces FasL FasL Doxorubicin->FasL Upregulates Apoptosis Apoptosis Caspase-3 Caspase-3 Caspase-3->Apoptosis

Immunosuppressive Activity

Certain Streptomyces metabolites have potent immunosuppressive properties and are widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases. These compounds typically target signaling pathways involved in T-cell activation and proliferation.

Quantitative Data for Immunosuppressive Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected Streptomyces-derived immunosuppressive compounds.

CompoundProducing OrganismAssayIC₅₀Reference(s)
Rapamycin (Sirolimus)Streptomyces hygroscopicusT-cell proliferationnM range[14]
Tacrolimus (FK-506)Streptomyces tsukubaensisT-cell proliferationnM range
Experimental Protocol: In Vitro T-Cell Proliferation Assay

This protocol provides a general framework for assessing the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.

Materials:

  • 96-well round-bottom microtiter plates

  • Peripheral blood mononuclear cells (PBMCs) or purified T-cells

  • Complete RPMI-1640 medium

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies

  • Test compound stock solution

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

  • CO₂ incubator (37°C, 5% CO₂)

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Cell Preparation and Labeling (if using proliferation dye): a. Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol.

  • Assay Setup: a. Seed the labeled or unlabeled cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well) in 100 µL of complete medium. b. Add serial dilutions of the test compound to the wells. Include a vehicle control. c. Add the T-cell mitogen (e.g., PHA at 1-5 µg/mL) or anti-CD3/CD28 antibodies to stimulate T-cell proliferation. Include an unstimulated control.

  • Incubation: a. Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Measurement of Proliferation: a. For proliferation dye: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of the dye's fluorescence intensity in daughter cells. b. For [³H]-thymidine incorporation: 18-24 hours before the end of the incubation, add [³H]-thymidine to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition of T-cell proliferation for each compound concentration compared to the stimulated control. b. Determine the IC₅₀ value from a dose-response curve.

Signaling Pathway: Rapamycin Inhibition of the PI3K/Akt/mTOR Pathway

Rapamycin_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when unphosphorylated) Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds FKBP12->mTORC1 Inhibits

References

143B Osteosarcoma Cell Line: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 143B cell line is a cornerstone in osteosarcoma research, providing a robust and reliable in vitro and in vivo model for studying the molecular underpinnings of this aggressive bone cancer. This guide offers an in-depth overview of the 143B cell line's characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological processes.

Core Characteristics

Derived from a bone tumor of a 13-year-old Caucasian female, the 143B cell line is renowned for its high metastatic potential and tumorigenicity.[1][2] These cells are characterized by an adherent growth pattern and are instrumental in studies investigating bone cancer progression, metastasis, and the efficacy of novel therapeutic agents.[1][2] A notable feature of the 143B cell line is its thymidine kinase deficiency (TK-), rendering it resistant to bromodeoxyuridine (BUdR).[3]

Genetic Profile

The 143B cell line harbors several key genetic alterations that contribute to its cancerous phenotype. Notably, it has a homozygous deletion of the CDKN2A gene and homozygous mutations in the TP53 gene (p.Arg156Pro).[4] Additionally, it carries heterozygous mutations in the KRAS oncogene (p.Gly12Ser and p.Ala59Thr).[4] These mutations are pivotal in driving the uncontrolled proliferation and survival of these cells. In some studies, inactivating changes in the TP53 gene, specifically a homozygous missense (R156P) mutation, have been confirmed in the 143B cell line.[5]

Quantitative Data Summary

For ease of reference and experimental planning, the following tables summarize key quantitative characteristics of the 143B cell line.

ParameterValueSource
Doubling Time ~17.2 - 36 hours[4][6]
Organism Human (Homo sapiens)[2]
Tissue of Origin Bone, right femur[2][4]
Disease Osteosarcoma[2][3]
Age of Donor 13 years[1][2]
Gender of Donor Female[1][2]
Ethnicity Caucasian[1][2][4]
Growth Properties Adherent[1][2]
Biosafety Level 1[1][2]
Culture ConditionRecommendationSource
Initial Seeding Density 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm²
Subculture Seeding Density 1.0 x 10⁴ to 3.0 x 10⁴ cells/cm²[3]
Subculture Confluency Split at 70-80% confluency[3]
Medium Renewal 2 to 3 times per week

Experimental Protocols

Detailed methodologies for fundamental experiments involving the 143B cell line are provided below.

Cell Culture and Maintenance

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[1][2]

  • Fetal Bovine Serum (FBS), heat-inactivated[1][2]

  • Non-Essential Amino Acids (NEAA)[1][2]

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA or Accutase[1]

  • Phosphate-Buffered Saline (PBS), calcium and magnesium free[1]

  • Cryopreservation medium (complete growth medium with 10% DMSO)[1]

Protocol:

  • Thawing: Rapidly thaw the cryovial in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 8 ml of pre-warmed complete growth medium (DMEM/EMEM + 10% FBS + 1% NEAA). Centrifuge at 300 x g for 3 minutes. Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.[1]

  • Culturing: Transfer the cell suspension to a T25 or T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.[3] Add 1-2.5 ml of Trypsin-EDTA or Accutase and incubate at room temperature for 8-10 minutes, or until cells detach.[1] Neutralize the enzyme with complete growth medium, gently pipette to create a single-cell suspension, and centrifuge at 300 x g for 3 minutes. Resuspend the pellet in fresh medium and seed into new flasks at the recommended density.[1]

  • Cryopreservation: Resuspend the cell pellet in cryopreservation medium at a concentration of 1-2 x 10⁶ cells/ml. Aliquot into cryovials and freeze at -80°C overnight in a controlled-rate freezing container before transferring to liquid nitrogen for long-term storage.

Proliferation Assay (XTT Assay)

Materials:

  • 143B cells

  • 96-well plates

  • Complete growth medium

  • XTT assay kit

  • Spectrophotometer (ELISA reader)

Protocol:

  • Seed 143B cells into a 96-well plate at a density of 500 cells/well.[7]

  • Incubate for the desired experimental duration (e.g., 72 hours).[7]

  • Add 50 µl of the activated XTT solution to each well.[7]

  • Incubate the plate for 4 hours at 37°C.[7]

  • Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a spectrophotometer.[7]

Cell Migration Assay (Wound Healing/Scratch Assay)

Materials:

  • 143B cells

  • 6-well plates

  • Complete growth medium

  • p200 pipette tip

  • Microscope with a camera

Protocol:

  • Seed 143B cells in a 6-well plate and grow to 100% confluence.[8]

  • Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.[8]

  • Wash the wells with PBS to remove detached cells and replace with fresh medium.[8]

  • Capture images of the wound at time 0 and at subsequent time points (e.g., 16, 20, 24, 40, and 44 hours).[8]

  • Measure the area of the wound at each time point to quantify cell migration.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in 143B cell biology and a typical experimental workflow.

experimental_workflow cluster_culture Cell Culture & Preparation cluster_experiment Experimental Assay cluster_analysis Data Acquisition & Analysis thaw Thaw Cryopreserved 143B Cells culture Culture in T75 Flask thaw->culture passage Subculture (Passage) culture->passage seed Seed Cells in Multi-well Plate passage->seed treat Apply Experimental Treatment seed->treat incubate Incubate for Specified Duration treat->incubate assay Perform Assay (e.g., XTT, Migration) incubate->assay readout Acquire Data (e.g., Absorbance, Imaging) assay->readout analyze Analyze and Interpret Results readout->analyze

General experimental workflow for 143B cells.

metastasis_pathways cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF MetastasisGenes_Wnt Metastasis-related Gene Expression TCF_LEF->MetastasisGenes_Wnt GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR MetastasisGenes_PI3K Cell Survival & Metastasis mTOR->MetastasisGenes_PI3K chemoresistance_mechanisms cluster_efflux Drug Efflux cluster_target Altered Drug Target cluster_detox Drug Detoxification Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Intracellular Intracellular Space Chemo->Intracellular Influx Pgp P-glycoprotein (MDR1/ABCB1) Extracellular Extracellular Space Pgp->Extracellular Efflux Intracellular->Pgp Doxorubicin Doxorubicin TopoisomeraseII Topoisomerase II (Reduced Expression) Doxorubicin->TopoisomeraseII DNA_Damage DNA Damage (Decreased) TopoisomeraseII->DNA_Damage Apoptosis Apoptosis (Inhibited) DNA_Damage->Apoptosis ROS Reactive Oxygen Species (ROS) DetoxEnzymes Detoxification Enzymes (e.g., GST) ROS->DetoxEnzymes InactiveDrug Inactive Metabolite DetoxEnzymes->InactiveDrug Inactivation

References

An In-Depth Technical Guide to the 143B Cell Line: Origin and History

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

The 143B cell line, a cornerstone of osteosarcoma research, offers a robust model for investigating cancer biology, metastasis, and novel therapeutic interventions. This guide provides a detailed exploration of its origins, historical development, and key characteristics, supplemented with experimental protocols and pathway diagrams to support its effective use in the laboratory.

Origin and Historical Development

The 143B cell line was established in 1975 by Rhim and his colleagues. It originated from the human osteosarcoma cell line HOS (ATCC® CRL-1543™), which was derived from a primary osteosarcoma of a 13-year-old Caucasian female. The transformation of the parental HOS cell line was achieved through the introduction of the Kirsten murine sarcoma virus (Ki-MSV), which carries the k-ras oncogene. This viral transformation resulted in a cell line with a markedly more aggressive phenotype, including enhanced tumorigenicity and metastatic potential, compared to the parental HOS cells.

A key characteristic of the 143B cell line is its deficiency in thymidine kinase (TK-). This feature makes it particularly useful for certain types of genetic selection studies, such as in the generation of cytoplasmic hybrids (cybrids) through fusion with enucleated cells. This has been instrumental in studying the role of mitochondrial DNA in cancer.

Experimental Protocol: Establishment of the 143B Cell Line

Objective: To transform the HOS human osteosarcoma cell line with Kirsten murine sarcoma virus (Ki-MSV) to establish the 143B cell line.

Materials:

  • HOS cell line (parental)

  • Kirsten murine sarcoma virus (Ki-MSV) stock

  • Eagle's Minimal Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Polybrene

  • Culture flasks and plates

  • Incubator (37°C, 5% CO2)

Generalized Procedure:

  • Cell Culture Preparation: HOS cells were cultured in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Viral Infection:

    • HOS cells were seeded in culture plates and allowed to reach approximately 50-70% confluency.

    • The culture medium was removed and replaced with fresh medium containing Ki-MSV at a specific multiplicity of infection (MOI). Polybrene, a polycation, was likely added to the medium to enhance viral adsorption to the cell membrane.

    • The cells were incubated with the virus for a period of several hours to allow for infection.

  • Selection of Transformed Foci:

    • Following infection, the viral medium was replaced with fresh culture medium.

    • The cells were continuously cultured and monitored for the appearance of transformed foci. These foci are characterized by a change in morphology, including rounded, refractile cells that exhibit a loss of contact inhibition and tend to pile up.

  • Isolation and Expansion of Clones:

    • Individual transformed foci were isolated using cloning cylinders or by manual scraping.

    • The isolated clones were transferred to new culture vessels and expanded to establish stable cell lines.

  • Characterization: The resulting cell lines, including the clone that would become known as 143B, were then characterized for their morphology, growth rate, tumorigenicity in animal models, and the presence of the viral genome. The 143B cell line was identified as a "non-producer," meaning it contained the sarcoma virus genome but did not produce infectious virus particles.

Quantitative Data Summary

The following tables summarize key quantitative data for the 143B cell line, providing a quick reference for experimental planning.

Patient Demographics
Age 13 years
Gender Female
Ethnicity Caucasian
Disease Osteosarcoma
Cell Line Characteristics
Doubling Time Approximately 24-36 hours
Growth Properties Adherent
Morphology Mixed
Thymidine Kinase (TK) Status Deficient (TK-)
Resistance Bromodeoxyuridine (BUdR)
Genetic Profile
KRAS Mutation p.Gly12Ser (c.34G>A) & p.Ala59Thr (c.175G>A)
TP53 Mutation p.Arg156Pro (c.467G>C)
CDKN2A Deletion Homozygous Deletion

Experimental Protocols

Cell Culture and Subculturing

Materials:

  • 143B cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

Complete Growth Medium:

  • DMEM or EMEM

  • 10% FBS

  • 2 mM L-Glutamine

  • 1% NEAA

  • 100 U/mL Penicillin and 100 µg/mL Streptomycin

Protocol:

  • Incubation: Culture 143B cells in a humidified incubator at 37°C with 5% CO2.

  • Medium Renewal: Change the culture medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-75 flask).

    • Incubate at 37°C for 2-5 minutes, or until the cells detach. Observe under a microscope to avoid over-trypsinization.

    • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer the desired volume of the cell suspension to a new culture flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:8 is recommended.

Cryopreservation

Materials:

  • Complete growth medium

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cryovials

Cryopreservation Medium:

  • 90% complete growth medium

  • 10% DMSO

Protocol:

  • Cell Preparation: Harvest cells during the logarithmic growth phase using the subculturing protocol.

  • Cell Counting: Perform a cell count and determine viability (should be >90%).

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspension: Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C per minute.

  • Long-Term Storage: Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.

Thawing of Cryopreserved Cells

Materials:

  • Complete growth medium, pre-warmed to 37°C

  • 37°C water bath

  • 70% ethanol

Protocol:

  • Rapid Thawing: Quickly retrieve a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.

  • Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.

  • Cell Transfer: Transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a new culture flask.

  • Incubation: Place the flask in a 37°C, 5% CO2 incubator. Change the medium after 24 hours to remove any remaining DMSO and dead cells.

Signaling Pathways and Visualizations

The 143B cell line harbors key mutations in the KRAS, TP53, and CDKN2A genes, which significantly impact cellular signaling and contribute to its cancerous phenotype.

KRAS Signaling Pathway

The activating mutations in the KRAS gene lead to the constitutive activation of the KRAS protein, a small GTPase that acts as a molecular switch in signal transduction. This results in the continuous downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation.

KRAS_Signaling_Pathway cluster_mutation Mutation in 143B RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TP53_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 (mutated in 143B) ATM_ATR->p53 Phosphorylates & Activates MDM2 MDM2 p53->MDM2 Inhibits p21 p21 p53->p21 Transcriptionally Activates GADD45 GADD45 p53->GADD45 Transcriptionally Activates BAX BAX p53->BAX Transcriptionally Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Function Impaired Apoptosis Apoptosis p53->Apoptosis Function Impaired DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Promotes Degradation p21->CellCycleArrest GADD45->DNA_Repair BAX->Apoptosis CDKN2A_Signaling_Pathway cluster_effect Consequence of Deletion CDKN2A CDKN2A Gene (Homozygously Deleted in 143B) p16 p16(INK4a) CDKN2A->p16 Transcription Lost p14 p14(ARF) CDKN2A->p14 Transcription Lost CDK4_6 CDK4/6-Cyclin D p16->CDK4_6 Inhibits MDM2 MDM2 p14->MDM2 Inhibits Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes p53 p53 MDM2->p53 Promotes Degradation Apoptosis Apoptosis p53->Apoptosis

A Technical Guide to the Tumorigenicity of 143B Osteosarcoma Cells in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the use of the 143B human osteosarcoma cell line in animal models. It details the cell line's high tumorigenic and metastatic potential, summarizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key biological processes and workflows.

In Vivo Tumorigenicity and Metastatic Profile

The 143B cell line is renowned for its aggressive phenotype in vivo, consistently forming tumors and spontaneously metastasizing, particularly to the lungs. This makes it a valuable and widely used model for preclinical osteosarcoma research.[1][2][3] Its tumorigenicity has been demonstrated in various immunocompromised mouse strains, including athymic nude, SCID, NOD/SCID, and NSG mice.[1][4][5][6][7]

Implantation Site Considerations

The choice of implantation site is critical as it influences tumor behavior, the microenvironment, and metastatic potential.

  • Orthotopic (Intratibial) Models: Injection of 143B cells directly into the tibia of a mouse closely mimics the clinical progression of human osteosarcoma.[1][8] This model results in primary bone tumors that exhibit characteristic osteolytic (bone-destroying) lesions and a high rate of spontaneous pulmonary metastasis.[6][9][10] It is considered the more clinically relevant model for studying tumor-bone interaction and the complete metastatic cascade.[11]

  • Subcutaneous Models: Inoculating cells under the skin (typically on the flank) is a technically simpler method that allows for easy and precise monitoring of tumor growth with calipers.[12][13][14] While less physiologically relevant than orthotopic models, 143B subcutaneous xenografts grow rapidly and can also lead to lung metastasis.[2][15] This model is often used for initial efficacy studies of novel therapeutics.[12]

  • Other Models: Intramuscular injections have also been shown to produce primary tumors and subsequent metastases.[2][5] For studying the final stages of cancer spread, experimental metastasis models involving direct intravenous injection of cells are utilized.[16]

Quantitative Tumor Growth and Metastasis Data

The following tables summarize quantitative data from various studies, highlighting the robust and aggressive nature of the 143B cell line in vivo.

Table 1: Tumorigenicity of 143B Cells in Different Xenograft Models

Animal Strain Injection Site No. of Cells Injected Tumor Take Rate (%) Time to Palpable Tumor (Days) Reference
Athymic Nude Subcutaneous Not Specified 100% (6/6) 6 ± 1 [15]
Athymic Nude Orthotopic (Tibia) 1 x 10⁶ 100% ~10-15 [10][17][18]
BALB/c Nude Subcutaneous Not Specified 100% Not Specified [19]
NOD/SCID Orthotopic (Tibia) Not Specified 100% (8/8) Not Specified [6][20]
NSG Subcutaneous / Intramuscular 3 x 10⁶ 100% 11 [5][7]
NSG Subcutaneous / Intramuscular 1 x 10⁶ 0% N/A [5][7]

| SCID | Orthotopic (Tibia) | Not Specified | Not Specified | Pre-metastatic phase ~12 days |[16] |

Table 2: Metastasis Profile of 143B Xenografts

Animal Strain Primary Tumor Model Metastatic Site(s) Incidence of Metastasis (%) Time to Metastasis Detection Reference
Athymic Nude Orthotopic (Tibia) Lung High Within 2 weeks [9][10]
Athymic Nude Orthotopic (Tibia) Lung Not Specified 50-fold higher than MNNG/HOS cells [1]
NOD/SCID Orthotopic (Tibia) Lung 87.5% (7/8) Not Specified [6][20]
Nude Intramuscular Lung, Brain (rare) High (10/10) 3-6 weeks post-primary tumor [2]

| NSG | Subcutaneous / Intramuscular | Lung | High (with 3x10⁶ cells) | 25 days |[5][7] |

Key Signaling Pathways in 143B Tumorigenesis

Several signaling pathways have been identified as crucial to the tumorigenic and metastatic capabilities of 143B cells.

  • Mitochondrial Apoptosis Pathway: The intrinsic apoptosis pathway is a key target for anti-cancer therapies. Studies have shown that agents like metformin and carbon quantum dots can induce apoptosis in 143B cells by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to cytochrome C release and caspase activation.[21][22][23]

  • CD44 Signaling: CD44 is a cell-surface glycoprotein involved in cell adhesion and migration. Paradoxically, in an orthotopic 143B model, silencing CD44 expression led to larger primary tumors and a significant increase in pulmonary metastases.[4][24] This enhanced malignancy was associated with the reduced expression of the tumor suppressor merlin, suggesting a context-dependent tumor suppressor role for CD44 in this model.[4][24]

  • Matrix Metalloproteinases (MMPs): 143B cells release extracellular vesicles (EVs) containing pro-osteoclastogenic cargo, including MMP-1 and MMP-13.[25] These enzymes degrade the extracellular matrix, a critical step in enabling cancer cell invasion and the formation of metastatic lesions.[25]

  • HEY1 Transcription Factor: Through bioinformatic analysis and experimental validation, the transcription factor HEY1 has been identified as a key gene associated with the highly tumorigenic phenotype of 143B cells.[19] Knockdown of HEY1 was shown to significantly inhibit the tumor-forming ability of 143B cells in vivo.[19]

Visualizations of Key Pathways

Mitochondrial_Apoptosis_Pathway cluster_0 Therapy Therapeutic Agent (e.g., Metformin) Bax Bax Activation Therapy->Bax Bcl2 Bcl-2 Inhibition Therapy->Bcl2 Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CD44_Metastasis_Suppressor_Role Cell 143B Cell shRNA shRNA-mediated CD44 Silencing Cell->shRNA Merlin Reduced Merlin (Tumor Suppressor) Expression shRNA->Merlin Growth Enhanced Primary Tumor Growth Merlin->Growth Meta Increased Pulmonary Metastasis Merlin->Meta MMP_Pathway Cell 143B Cell EVs Release of Extracellular Vesicles (EVs) Containing MMP-1 & MMP-13 Cell->EVs Degradation ECM Degradation EVs->Degradation ECM Extracellular Matrix (ECM) ECM->Degradation Metastasis Facilitated Invasion & Metastasis Degradation->Metastasis Experimental_Workflow cluster_workflow General Workflow for a 143B Xenograft Study A 1. Cell Culture (143B or 143B-Luc) B 2. Cell Preparation (Harvest, Wash, Resuspend) A->B C 3. Animal Inoculation B->C D Orthotopic (Intratibial) C->D E Subcutaneous (Flank) C->E F 4. Tumor Growth & Metastasis Monitoring D->F E->F G Calipers (Subcutaneous) F->G H Bioluminescence Imaging (BLI) F->H I 5. Endpoint Analysis F->I J Necropsy & Tissue Collection (Tumor, Lungs, etc.) I->J K Histology (H&E Staining) J->K

References

Methodological & Application

Application Notes and Protocols for IT-143-B in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143-B is a member of the piericidin class of antibiotics, originally isolated from a Streptomyces species.[1] This class of natural products is known for a range of biological activities, including antifungal, antibacterial, and antitumor properties. Structurally, piericidins bear a resemblance to the electron carrier coenzyme Q, which is a key component of their mechanism of action. These application notes provide an overview of the known characteristics of IT-143-B and detailed protocols for its investigation as an antifungal agent.

Chemical Properties:

PropertyValue
ClassPiericidin Antibiotic
SolubilitySoluble in ethanol, methanol, DMF, and DMSO[1]
StorageStore at -20°C for long-term stability.

Mechanism of Action

The primary mechanism of action for piericidin antibiotics is the inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase). By acting as a competitive inhibitor of ubiquinone, IT-143-B is presumed to block the transfer of electrons from NADH, leading to a disruption of cellular respiration and a subsequent decrease in ATP production. This ultimately results in fungal cell death.

cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition Inhibitory Action of IT-143-B Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ e- Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient NAD NAD+ Complex_I->NAD Complex_II Complex II Complex_II->UQ e- Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- Complex_III->Proton_Gradient Complex_IV Complex IV O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP UQ->Complex_III e- CytC->Complex_IV e- Proton_Gradient->ATP_Synthase IT143B IT-143-B IT143B->Complex_I Inhibits NADH NADH NADH->Complex_I

Proposed mechanism of action for IT-143-B.

Antifungal Activity

IT-143-B has demonstrated activity against the filamentous fungus Aspergillus fumigatus.[1] To further characterize its antifungal spectrum, it is recommended to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungi.

Table 1: Representative Antifungal Susceptibility Data for IT-143-B (Example)

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatusATCC 204305[To Be Determined][To Be Determined]
Candida albicansATCC 90028[To Be Determined][To Be Determined]
Cryptococcus neoformansATCC 208821[To Be Determined][To Be Determined]
Fusarium solaniATCC 36031[To Be Determined][To Be Determined]

Cytotoxicity

Preliminary studies have indicated that IT-143-B exhibits activity against KB carcinoma cells.[1] It is crucial to evaluate the cytotoxic potential of any new antifungal candidate against mammalian cell lines to determine its therapeutic index.

Table 2: Representative Cytotoxicity Data for IT-143-B (Example)

Cell LineDescriptionIC₅₀ (µg/mL)
KBHuman oral epidermoid carcinoma[To Be Determined]
A549Human lung carcinoma[To Be Determined]
HepG2Human liver carcinoma[To Be Determined]
HEK293Human embryonic kidney[To Be Determined]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare IT-143-B stock solution in DMSO D Serially dilute IT-143-B in 96-well plate with RPMI A->D B Prepare fungal inoculum (e.g., Aspergillus fumigatus) E Add fungal inoculum to each well B->E C Prepare 2X RPMI 1640 medium C->D D->E G Incubate at 35°C for 48-72 hours E->G F Include positive (no drug) and negative (no inoculum) controls F->G H Visually or spectrophotometrically determine growth inhibition G->H I MIC is the lowest concentration with no visible growth H->I

Workflow for MIC determination.

Materials:

  • IT-143-B

  • Dimethyl sulfoxide (DMSO)

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS buffer (0.165 M)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Preparation of IT-143-B Stock Solution: Dissolve IT-143-B in DMSO to a final concentration of 1 mg/mL.

  • Preparation of Fungal Inoculum:

    • For molds, harvest conidia from a 7-day old culture on potato dextrose agar (PDA) by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Assay Setup:

    • In a 96-well plate, perform a two-fold serial dilution of IT-143-B in RPMI 1640 medium. The final volume in each well should be 100 µL.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of IT-143-B that causes complete inhibition of visible growth. This can be determined visually or by reading the absorbance at 490 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on mammalian cell lines.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_readout MTT Assay & Readout A Culture mammalian cells (e.g., KB, A549) B Seed cells into a 96-well plate and allow to adhere overnight A->B D Replace medium in wells with IT-143-B dilutions B->D C Prepare serial dilutions of IT-143-B in culture medium C->D F Incubate for 48-72 hours D->F E Include vehicle control (DMSO) E->D G Add MTT reagent to each well and incubate for 4 hours F->G H Solubilize formazan crystals with DMSO or solubilization buffer G->H I Read absorbance at 570 nm H->I J Calculate IC₅₀ value I->J

Workflow for MTT cytotoxicity assay.

Materials:

  • IT-143-B

  • Mammalian cell lines (e.g., KB, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of IT-143-B in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the IT-143-B dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest IT-143-B concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of IT-143-B that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

IT-143-B, as a member of the piericidin family, holds promise as an antifungal agent with a likely mechanism of action involving the disruption of mitochondrial respiration. The protocols outlined above provide a framework for the systematic evaluation of its antifungal efficacy and cytotoxic profile. Further research is warranted to fully elucidate its therapeutic potential and to explore its activity against a broader range of fungal pathogens, including resistant strains.

References

Application Notes and Protocols for IT-143-B as an In Vitro Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143-B is a novel antibiotic belonging to the piericidin family, a class of microbial metabolites produced by Streptomyces species. Piericidins are recognized for their broad-spectrum antimicrobial activity. While specific data for IT-143-B is emerging, the information presented here is based on the well-characterized activities of the piericidin class of compounds, particularly Piericidin A. These compounds are known to exhibit significant antibacterial effects through unique mechanisms of action, making IT-143-B a promising candidate for further investigation and development as a novel antibacterial agent.

Proposed Mechanisms of Action

The antibacterial activity of the piericidin class of compounds, and by extension IT-143-B, is believed to be multifactorial, targeting both essential metabolic pathways and virulence factors.

  • Inhibition of the Electron Transport Chain: Piericidins are potent inhibitors of the NADH-ubiquinone oxidoreductase (Complex I) in the bacterial electron transport chain. By blocking this crucial enzyme, IT-143-B is proposed to disrupt cellular respiration, leading to a decrease in ATP production and ultimately, bacterial cell death.

  • Inhibition of the Type III Secretion System (T3SS): In some Gram-negative bacteria, piericidins have been shown to inhibit the Type III Secretion System, a sophisticated molecular syringe used to inject virulence factors into host cells. This anti-virulence mechanism does not directly kill the bacteria but renders them less pathogenic, potentially making them more susceptible to the host's immune system.

Illustrative In Vitro Antibacterial Activity of the Piericidin Class

Disclaimer: The following table presents illustrative Minimum Inhibitory Concentration (MIC) values for Piericidin A, a closely related analogue of IT-143-B, to demonstrate the potential antibacterial spectrum. Actual MIC values for IT-143-B must be determined experimentally.

Bacterial SpeciesGram StainRepresentative MIC Range (µg/mL) for Piericidin A
Staphylococcus aureusGram-positive1 - 8
Streptococcus pneumoniaeGram-positive2 - 16
Enterococcus faecalisGram-positive4 - 32
Escherichia coliGram-negative8 - 64
Pseudomonas aeruginosaGram-negative16 - 128
Klebsiella pneumoniaeGram-negative8 - 64
Yersinia pseudotuberculosisGram-negative4 - 32

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antibacterial properties of IT-143-B.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the lowest concentration of IT-143-B that inhibits the visible growth of a bacterial strain.

Materials:

  • IT-143-B stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (sterile broth)

  • Growth control (broth with inoculum, no compound)

  • Plate reader (optional, for OD600 measurements)

Procedure:

  • Prepare a serial two-fold dilution of IT-143-B in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the standardized bacterial inoculum to each well containing the IT-143-B dilutions and control wells.

  • Include a growth control well (inoculum in broth) and a sterility control well (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of IT-143-B that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of IT-143-B required to kill a bacterial strain.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of IT-143-B that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Protocol 3: Time-Kill Assay

This assay evaluates the rate at which IT-143-B kills a bacterial population over time.

Materials:

  • IT-143-B at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • MHA plates

  • Sterile saline for dilutions

  • Incubator shaker

Procedure:

  • Prepare flasks with CAMHB containing IT-143-B at the desired concentrations and a no-drug control.

  • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each concentration of IT-143-B.

Protocol 4: Anti-Biofilm Assay

This protocol assesses the ability of IT-143-B to inhibit biofilm formation.

Materials:

  • IT-143-B

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other biofilm-promoting medium)

  • Bacterial strain known to form biofilms

  • Sterile 96-well flat-bottom tissue culture plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Prepare serial dilutions of IT-143-B in the biofilm-promoting medium in a 96-well plate.

  • Add the bacterial inoculum (adjusted to a starting OD600 of ~0.05) to each well.

  • Include a growth control (bacteria in medium) and a negative control (medium only).

  • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with sterile PBS to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

  • Quantify the biofilm formation by measuring the absorbance at a wavelength of 570-595 nm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare IT-143-B Stock mic_assay MIC Assay (Broth Microdilution) prep_compound->mic_assay time_kill Time-Kill Assay prep_compound->time_kill biofilm_assay Anti-Biofilm Assay prep_compound->biofilm_assay prep_inoculum Prepare Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->time_kill prep_inoculum->biofilm_assay analyze_mic Determine MIC mic_assay->analyze_mic mbc_assay MBC Assay (Subculturing) analyze_mbc Determine MBC mbc_assay->analyze_mbc analyze_time_kill Plot Kill Curves time_kill->analyze_time_kill analyze_biofilm Quantify Biofilm Inhibition biofilm_assay->analyze_biofilm analyze_mic->mbc_assay

Caption: Workflow for in vitro antibacterial testing of IT-143-B.

Mechanism_of_Action cluster_bacterium Bacterial Cell ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force Complex_I NADH-Ubiquinone Oxidoreductase (Complex I) ATP ATP (Cellular Energy) ATP_Synthase->ATP T3SS Type III Secretion System (T3SS) Virulence_Factors Virulence Factors T3SS->Virulence_Factors Secretion Host_Cell Host Cell Virulence_Factors->Host_Cell Injection IT143B IT-143-B IT143B->Complex_I Inhibits IT143B->T3SS Inhibits Needle Assembly

Caption: Proposed dual mechanism of action for IT-143-B.

Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Publicly available scientific literature does not contain specific information on a compound designated "IT-143-B." The following application notes and protocols have been generated using publicly accessible data for "miR-143," a tumor-suppressing microRNA, and "143D," a selective KRASG12C inhibitor, as illustrative examples of anti-cancer agents. The methodologies described are broadly applicable for assessing the effects of novel therapeutic compounds on cancer cell line viability.

I. Application Notes

Introduction

The evaluation of novel therapeutic agents for their anti-cancer properties is a cornerstone of oncological research and drug development. A primary step in this process involves determining the effect of a compound on cancer cell viability and proliferation. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. This document provides detailed protocols for assessing the impact of potential anti-cancer compounds, using miR-143 and the KRASG12C inhibitor 143D as examples, on cancer cell lines. The protocols cover essential assays for determining cell viability (MTT assay) and induction of apoptosis (Annexin V staining).

Mechanism of Action of Exemplary Compounds
  • miR-143: This microRNA functions as a tumor suppressor in various cancers.[1] Its mechanism of action involves the post-transcriptional regulation of several key oncogenes. Notably, miR-143 can directly target KRAS, a critical signaling protein often mutated in cancer.[1][2] By downregulating KRAS, miR-143 inhibits downstream signaling pathways, such as the MEK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2] This impairment of RAS-signaling networks can lead to growth inhibition and apoptosis in cancer cells.[2]

  • 143D: This compound is a selective inhibitor of the KRASG12C mutant protein.[3] The KRASG12C mutation is a common driver of various cancers. 143D exhibits its anti-tumor activity by selectively binding to this mutant KRAS protein, thereby inhibiting its downstream signaling.[3] This leads to the downregulation of the KRAS-RAF-MEK-ERK and KRAS-PI3K-AKT pathways.[3] The inhibition of these pathways results in G1-phase cell cycle arrest and the induction of apoptosis in cancer cells harboring the KRASG12C mutation.[3]

Data Presentation: Efficacy of 143D

The following table summarizes the in vitro anti-proliferative activity of the KRASG12C inhibitor 143D across various cancer cell lines.

Cell LineTissue of OriginKRAS MutationIC50 (nM)
MIA PaCa-2PancreaticKRASG12C5
NCI-H358LungKRASG12C67
NCI-H1373LungKRASG12CNot Specified
SW1463ColonKRASG12CNot Specified
Calu-1LungKRASG12CNot Specified
SW1573LungKRASG12CResistant

Data extracted from a study on the preclinical efficacy of 143D.[3]

II. Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • MTT Solvent (e.g., acidified isopropanol or DMSO)[5]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., IT-143-B) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[5]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of 620-650 nm can be used to subtract background absorbance.[4]

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a vital dye to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cell lines of interest

  • 6-well plates or T25 flasks

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the test compound for the specified duration. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold PBS.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

III. Visualizations

Signaling Pathways

IT143B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS_bound KRAS (Active, GTP-bound) RTK->RAS_bound Activates RAF RAF RAS_bound->RAF PI3K PI3K RAS_bound->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IT143B miR-143 / 143D IT143B->RAS_bound Apoptosis Apoptosis IT143B->Apoptosis Induces

Caption: Simplified KRAS signaling pathway and points of inhibition.

Experimental Workflow: Cell Viability Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compound Add serial dilutions of test compound incubate_overnight->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Logical Relationship: Apoptosis Assay Data Interpretation

Apoptosis_Interpretation cluster_input Flow Cytometry Data cluster_output Cell Population AnnexinV Annexin V-FITC (FL1) Healthy Viable AnnexinV->Healthy Negative EarlyApoptosis Early Apoptosis AnnexinV->EarlyApoptosis Positive LateApoptosis Late Apoptosis/ Necrosis AnnexinV->LateApoptosis Positive PI Propidium Iodide (FL2/FL3) PI->Healthy Negative PI->EarlyApoptosis Negative PI->LateApoptosis Positive

Caption: Interpreting Annexin V and PI staining results.

References

protocol for dissolving IT-143-B for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143-B is a member of the piericidin class of antibiotics, isolated from a Streptomyces species.[1] It has demonstrated bioactivity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and has shown cytotoxic effects against KB carcinoma cells.[1] These application notes provide a detailed protocol for the dissolution of IT-143-B and general guidelines for its use in in vitro experiments.

Physicochemical Properties and Storage

A summary of the known quantitative data for IT-143-B is presented in the table below. It is important to note that while the solvents for dissolution are known, specific quantitative solubility limits (e.g., mg/mL) are not widely published. The information provided for its analogue, Piericidin A, can be used as a guideline.

PropertyValueReference
Molecular Formula C28H41NO4[1]
Molecular Weight 455.63 g/mol [1]
Purity >95% by HPLC[1]
Appearance Pale yellow oil (similar to Piericidin A)[2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions.[1][2]
Long-Term Storage -20°C[1]
Stability Stable for at least two years when stored as supplied at -20°C (based on Piericidin A).[1]

Experimental Protocols

Protocol for Preparation of IT-143-B Stock Solution

This protocol is based on the general procedure for piericidins and should be performed in a sterile environment, such as a laminar flow hood.

Materials:

  • IT-143-B solid

  • Anhydrous ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (e.g., argon or nitrogen) (optional but recommended)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-dissolution Preparation:

    • Allow the vial of IT-143-B to equilibrate to room temperature before opening to prevent condensation.

    • Handle the compound with care, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

  • Solvent Selection:

    • Choose a suitable organic solvent from the list of known solubilizing agents (ethanol, methanol, DMF, or DMSO). DMSO is a common choice for preparing stock solutions for cell-based assays due to its high solubilizing capacity and miscibility with aqueous media.

  • Dissolution:

    • Aseptically add the desired volume of the chosen solvent to the vial containing the IT-143-B solid to achieve a high-concentration stock solution (e.g., 1-10 mM).

    • To aid dissolution, gently vortex the vial until the solid is completely dissolved.

    • For long-term stability, it is recommended to purge the vial with an inert gas before sealing to minimize oxidation.[1]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the stock solution aliquots at -20°C for long-term storage.

Protocol for Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • IT-143-B stock solution

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used.

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the IT-143-B stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).

  • Application to Cells:

    • Add the freshly prepared working solutions of IT-143-B to your cell cultures.

    • Based on studies with the analogue Piericidin A, working concentrations for cell-based assays can range from nanomolar to low micromolar. For example, concentrations between 10 nM and 500 nM have been used for piericidins in various cancer cell lines.[3][4] The IC50 for Piericidin A in some cell lines has been determined to be in the nanomolar range (e.g., 0.061 µM).[5]

Mandatory Visualizations

Experimental Workflow for IT-143-B Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid IT-143-B Solid solvent Add Organic Solvent (DMSO, Ethanol, etc.) solid->solvent vortex Vortex to Dissolve solvent->vortex aliquot Aliquot into Vials vortex->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute apply Apply to Cell Culture dilute->apply

Caption: Workflow for preparing IT-143-B stock and working solutions.

Proposed Signaling Pathway of IT-143-B

As a member of the piericidin family, IT-143-B is proposed to act as an inhibitor of the mitochondrial electron transport chain. The diagram below illustrates the established mechanism of action for piericidins.

G cluster_mito Mitochondrial Inner Membrane complex_I Complex I (NADH:ubiquinone oxidoreductase) ubiquinone Ubiquinone (Q) complex_I->ubiquinone e⁻ nad NAD+ complex_I->nad complex_III Complex III ubiquinone->complex_III e⁻ cytochrome_c Cytochrome c complex_III->cytochrome_c e⁻ complex_IV Complex IV cytochrome_c->complex_IV e⁻ h2o H₂O complex_IV->h2o atp_synthase ATP Synthase atp ATP atp_synthase->atp nadh NADH nadh->complex_I e⁻ o2 O₂ o2->complex_IV it143b IT-143-B it143b->complex_I Inhibition

Caption: Proposed mechanism of IT-143-B via Complex I inhibition.

References

Application Notes and Protocols for the Antitumor Potential of IT-143-B and miRNA-143 on Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Matter: Initial searches for the compound "IT-143-B" have revealed it to be a rare piericidin-group antibiotic with reported activity against KB carcinoma cells. However, detailed public-domain information regarding its mechanism of action, quantitative antitumor effects, and specific signaling pathways is limited. To provide a comprehensive and practical resource in line with the user's request for detailed protocols and data, this document will address the available information on IT-143-B and its class of compounds. Furthermore, we will provide a detailed application note and protocol for microRNA-143 (miRNA-143) , a well-researched molecule with significant, extensively documented antitumor potential in various carcinoma cells. This will serve as a thorough and practical guide for researchers interested in molecules designated "143" with relevance to cancer biology.

Part 1: IT-143-B and Piericidin Antibiotics

Introduction to IT-143-B

IT-143-B is a piericidin-class antibiotic isolated from a Streptomyces species. Early studies have indicated its cytotoxic activity against KB carcinoma cells, an epidermoid carcinoma cell line. Piericidins are a family of microbial metabolites known for their structural similarity to coenzyme Q, which allows them to act as inhibitors of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase). This inhibition disrupts cellular energy metabolism and can lead to cancer cell death.

General Mechanism of Action of Piericidins

The primary antitumor mechanism of piericidins is the inhibition of mitochondrial respiration.[1] This leads to a decrease in intracellular ATP levels, which can trigger apoptosis. Additionally, some piericidins have been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), which can reduce the resistance of tumor cells to stress and promote cell death.[] Some analogues, like Piericidin A, have demonstrated selective cytotoxicity against various cancer cell lines, including multiple myeloma and colorectal cancer, while having minimal effect on normal cells.[] The antitumor effects of piericidins can also be linked to the induction of apoptosis by increasing levels of peroxiredoxin 1 (PRDX1), which in turn reduces reactive oxygen species.[3]

Due to the limited specific data for IT-143-B, the experimental protocols provided in the following sections are based on the well-established methodologies used to study the antitumor effects of novel compounds and are exemplified with data from miRNA-143.

Part 2: Antitumor Potential of miRNA-143 on Carcinoma Cells

Introduction to miRNA-143

microRNA-143 (miR-143) is a small non-coding RNA that functions as a tumor suppressor in a wide range of human cancers.[4][5] Its expression is frequently downregulated in carcinoma cells, and restoration of its levels has been shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis.[6][7] miR-143 exerts its effects by post-transcriptionally regulating the expression of several key oncogenes.

Quantitative Data Summary

The following tables summarize the quantitative effects of miRNA-143 on various carcinoma cell lines.

Table 1: Effect of miRNA-143 Mimics on Carcinoma Cell Viability

Cell LineCancer TypeAssayEffect of miRNA-143 MimicFold Change/PercentageReference
MCF-7Breast CancerMTT AssayInhibition of cell viability~30% reduction[8]
SW480Colorectal CancerMTT AssayInhibition of cell proliferationSignificant reduction[9]
U87GliomaIn vivo tumor growthReduction in tumor volume~50% reduction[10]
ACHNRenal Cell CarcinomaCell ProliferationInhibition of cell growthSignificant reduction[3]
TPC-1Papillary Thyroid CarcinomaCell ProliferationInhibition of cell proliferationSignificant reduction[11]

Table 2: Effect of miRNA-143 on Apoptosis in Carcinoma Cells

Cell LineCancer TypeAssayEffect of miRNA-143 MimicPercentage of Apoptotic CellsReference
MB-231Breast CancerNuclear StainingInduction of apoptosisNot specified[12]
SW480Colorectal CancerFlow CytometryInduction of apoptosisSignificant increase[13]
ACHNRenal Cell CarcinomaFlow CytometryInduction of apoptosisSignificant increase[3]
OS-RC-2Renal Cell CarcinomaFlow CytometryInduction of apoptosisSignificant increase[14]
Signaling Pathways Modulated by miRNA-143

miRNA-143 targets multiple oncogenes, thereby inhibiting key signaling pathways that are often dysregulated in cancer. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/Akt pathway.

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Oncogenic mutations in genes like KRAS are common in many cancers, leading to constitutive activation of this pathway.[17] miRNA-143 directly targets and downregulates KRAS and other components of this pathway, such as ERK5 and MAP3K7, leading to the inhibition of downstream signaling and a reduction in cell proliferation.[8][18]

Ras_Raf_MEK_ERK_Pathway cluster_receptor Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf miRNA143 miRNA-143 miRNA143->Ras Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: miRNA-143 inhibits the Ras-Raf-MEK-ERK pathway by targeting Ras.

The PI3K/Akt pathway is another crucial signaling network that governs cell survival, growth, and metabolism.[19][20] Its aberrant activation is a hallmark of many cancers. miRNA-143 has been shown to indirectly regulate this pathway by targeting upstream activators or downstream effectors, leading to decreased cell survival and increased apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation miRNA143 miRNA-143 miRNA143->Receptor Inhibition of Upstream Activators Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Survival Cell Survival & Growth Downstream->Survival

Caption: miRNA-143 can indirectly inhibit the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antitumor potential of a substance like a miRNA-143 mimic.

This protocol describes the transient transfection of synthetic miRNA-143 mimics into carcinoma cells to study their effects.

Transfection_Workflow Start Seed Carcinoma Cells in 6-well plates Incubate1 Incubate 18-24h (70-90% confluency) Start->Incubate1 Prepare_Complex Prepare Transfection Complex: miRNA mimic + Transfection Reagent in serum-free medium Incubate1->Prepare_Complex Incubate2 Incubate complex at room temp for 20 min Prepare_Complex->Incubate2 Add_Complex Add complex to cells Incubate2->Add_Complex Incubate3 Incubate cells for 48h Add_Complex->Incubate3 Harvest Harvest cells for downstream analysis Incubate3->Harvest

Caption: Workflow for the transfection of miRNA mimics into carcinoma cells.

Materials:

  • Carcinoma cell line of interest

  • Complete growth medium

  • 6-well tissue culture plates

  • Synthetic miRNA-143 mimic and negative control (NC) mimic

  • Transfection reagent (e.g., Lipofectamine™ 2000)[21]

  • Serum-free medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[22]

  • Preparation of Transfection Complexes:

    • For each well, dilute the miRNA-143 mimic or NC mimic to a final concentration of 50-200 nM in serum-free medium.[21][23]

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted miRNA mimic and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the transfection complexes to the cells.

    • Add serum-free medium to the final volume.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 hours.

  • Downstream Analysis: After incubation, harvest the cells for analysis of gene expression, cell viability, or apoptosis.[21]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Transfected carcinoma cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[25]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.[26]

Materials:

  • Transfected carcinoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the transfected cells, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[27]

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[26]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This technique is used to detect changes in the protein expression of miRNA-143 targets (e.g., KRAS, ERK, Akt).[13]

Materials:

  • Transfected carcinoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KRAS, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse transfected cells in RIPA buffer. Quantify protein concentration using a BCA assay.[28]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[30]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[29]

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).

References

Application Notes and Protocols for 143B Cell Line Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 143B cell line, derived from a human osteosarcoma, is a valuable in vitro model for cancer research, particularly in studies of bone cancer progression, metastasis, and the development of novel therapeutic agents.[1][2] These cells are characterized by their rapid growth, high transfection efficiency, and thymidine kinase deficiency (TK-), making them resistant to 5-bromo-2'-deoxyuridine (BUdR).[1][3] This document provides a comprehensive guide to the culture and maintenance of the 143B cell line.

Cell Line Characteristics

CharacteristicDescription
Origin Human, Caucasian, 13-year-old female
Tissue Bone, right femur; Osteosarcoma
Growth Properties Adherent, epithelial-like morphology[1][4]
Key Features Thymidine kinase deficient (TK-), resistant to BUdR, high metastatic potential.[1][3]
Doubling Time Approximately 36 hours[5]
Biosafety Level BSL-1[4]

Culture Media and Reagents

Successful culture of the 143B cell line is dependent on the appropriate media and supplements. Two common basal media are used, Dulbecco's Modified Eagle Medium (DMEM) and Eagle's Minimal Essential Medium (EMEM).

ComponentRecommended Formulation
Basal Medium DMEM, high glucose (4.5 g/L), with 4 mM L-Glutamine, 3.7 g/L NaHCO3, and 1.0 mM Sodium Pyruvate[1][6] OR EMEM (EBSS) with 2mM Glutamine.[3]
Serum 10% Fetal Bovine Serum (FBS)[1][3][6]
Supplements 1% Non-Essential Amino Acids (NEAA)[1][3]
Optional 15 µg/ml Bromo-deoxy Uridine (BUdR) for maintaining TK- phenotype.[3]
Antibiotics Penicillin/Streptomycin (optional, e.g., 100 units/ml penicillin, 100 mg/ml streptomycin)[6]

Cryopreservation Medium: Complete growth medium supplemented with 10% DMSO.[1][7][8]

Experimental Protocols

Receiving and Initial Culture of Frozen Cells

Frozen vials of 143B cells are typically shipped on dry ice and should be immediately transferred to liquid nitrogen storage (vapor phase, below -150°C) upon receipt.[1][4][9]

cluster_receiving Receiving Cells Store Store vial at < -150°C (Liquid Nitrogen Vapor Phase) Thaw Proceed to immediate culturing Receive Receive frozen vial on dry ice Receive->Store If not culturing immediately Receive->Thaw

Figure 1. Initial handling of frozen 143B cells.

Thawing Protocol

Rapid thawing is crucial to maintain cell viability as some cryoprotectants like DMSO are toxic at temperatures above 4°C.

  • Pre-warm complete culture medium to 37°C.[9][10]

  • Transfer the frozen vial from liquid nitrogen to a 37°C water bath.[1][9]

  • Agitate the vial gently until a small ice crystal remains (approximately 40-60 seconds).[1][9]

  • Disinfect the vial with 70% ethanol before opening in a sterile environment.[1][9]

  • Transfer the cell suspension into a 15 ml centrifuge tube containing at least 8 ml of pre-warmed complete culture medium.[1]

  • Centrifuge the cell suspension at approximately 280-300 x g for 3-10 minutes.[1]

  • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.[1][9]

  • Transfer the cell suspension to an appropriate culture flask (e.g., T25 or T75). The recommended seeding density is 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm².

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]

Start Frozen Vial Thaw Thaw rapidly in 37°C water bath Start->Thaw Transfer Transfer to pre-warmed medium Thaw->Transfer Centrifuge Centrifuge at 280-300 x g for 3-10 min Transfer->Centrifuge Resuspend Resuspend pellet in fresh medium Centrifuge->Resuspend Seed Seed into culture flask Resuspend->Seed Incubate Incubate at 37°C, 5% CO₂ Seed->Incubate

Figure 2. Workflow for thawing 143B cells.

Subculture Protocol

143B cells should be subcultured when they reach 70-80% confluency.[3]

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer with a calcium and magnesium-free Phosphate-Buffered Saline (PBS).[1]

  • Add a suitable dissociation reagent, such as 0.25% Trypsin-EDTA or Accutase, to cover the cell monolayer (e.g., 1-2 ml for a T25 flask).[1][3]

  • Incubate at room temperature or 37°C for approximately 8-10 minutes, or until cells detach.[1] Gently tap the flask to aid detachment.

  • Neutralize the trypsin by adding 2-3 times the volume of complete culture medium.[9]

  • Collect the cell suspension and gently pipette to ensure a single-cell suspension.

  • Centrifuge the cell suspension at 300 x g for 3 minutes.[1]

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

  • Dispense the cell suspension into new culture flasks at the desired split ratio. A split ratio of 1:3 to 1:8 is recommended.[3]

  • Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO₂.

Confluent_Culture 70-80% Confluent Culture Wash Wash with PBS Confluent_Culture->Wash Dissociate Add Trypsin-EDTA or Accutase Wash->Dissociate Incubate_Detach Incubate until cells detach Dissociate->Incubate_Detach Neutralize Neutralize with complete medium Incubate_Detach->Neutralize Centrifuge Centrifuge at 300 x g for 3 min Neutralize->Centrifuge Resuspend Resuspend pellet in fresh medium Centrifuge->Resuspend Split Split cells into new flasks (1:3 to 1:8) Resuspend->Split Incubate_New Incubate new cultures Split->Incubate_New

Figure 3. Subculture workflow for 143B cells.

Cryopreservation Protocol

For long-term storage, it is recommended to freeze healthy, actively dividing cells.

  • Follow steps 1-7 of the subculture protocol to obtain a cell pellet.

  • Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 10% DMSO) to a final concentration of 1x10⁶ to 1x10⁷ cells/ml.[9]

  • Aliquot the cell suspension into sterile cryovials (e.g., 1 ml per vial).[9]

  • Place the cryovials in a controlled-rate freezing container that cools at approximately -1°C per minute.[8]

  • Place the container in a -80°C freezer for at least 4 hours to overnight.[8][9]

  • Transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.[8][9]

Quality Control

Regular quality control is essential to ensure the reliability and reproducibility of experimental results.

  • Mycoplasma Testing: Periodically test cultures for mycoplasma contamination using PCR-based assays or luminescence-based detection methods.[1][2]

  • Authentication: Verify the identity of the cell line using Short Tandem Repeat (STR) profiling.[3]

  • Visual Inspection: Daily microscopic examination of cultures for changes in morphology and signs of contamination (bacterial, fungal, or yeast) is recommended.[1][2]

References

Troubleshooting & Optimization

IT-143-B degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with IT-143-B. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is IT-143-B and what are its known activities?

IT-143-B is a rare, higher homologue of the piericidin class of antibiotics.[1] It was originally isolated from a Streptomyces sp.[1] and has demonstrated activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1]

Q2: What are the basic chemical properties of IT-143-B?

PropertyValue
CAS Number 183485-34-9[1][2]
Molecular Formula C28H41NO4[1]
Molecular Weight 455.63[1]
Purity >95% by HPLC[1][2]

Q3: What are the recommended long-term storage conditions for IT-143-B?

For long-term stability, IT-143-B should be stored at -20°C.[1]

Q4: In which solvents is IT-143-B soluble?

IT-143-B is soluble in ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide).[1]

Troubleshooting Guide

Issue: Difficulty dissolving IT-143-B.

  • Question: My IT-143-B is not dissolving properly. What should I do?

  • Answer:

    • Ensure you are using one of the recommended solvents: ethanol, methanol, DMF, or DMSO.[1]

    • Gentle warming and vortexing can aid in dissolution.

    • If solubility issues persist, consider preparing a more dilute stock solution.

Issue: Potential for Compound Degradation.

  • Question: I am concerned about the stability of IT-143-B in my experimental setup. How can I minimize degradation?

  • Answer:

    • Light and Air Exposure: As with many complex organic molecules, prolonged exposure to light and air can lead to degradation. It is advisable to prepare solutions fresh and store them in amber vials or protect them from light.

    • pH Stability: The stability of IT-143-B across different pH ranges has not been extensively documented. If your experimental buffer is highly acidic or basic, it is recommended to perform a pilot stability study.

    • Freeze-Thaw Cycles: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Experimental Protocols

Currently, there is limited publicly available information on detailed experimental protocols involving IT-143-B. Researchers should refer to the initial isolation and characterization paper for foundational methods:

  • Urakawa A. et al., J. Antibiot. 1996, 49, 1052.[1]

Visualizing Experimental Workflow

Below is a generalized workflow for preparing and using IT-143-B in a cell-based assay.

IT143B_Workflow General Workflow for IT-143-B Cell-Based Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Store IT-143-B at -20°C dissolve Dissolve in appropriate solvent (e.g., DMSO) storage->dissolve 1. Retrieval stock Prepare concentrated stock solution dissolve->stock 2. Solubilization aliquot Aliquot for single use stock->aliquot 3. Portioning dilute Dilute stock solution to working concentration aliquot->dilute 4. Use culture Culture cells treat Treat cells with IT-143-B culture->treat 5. Application dilute->treat incubate Incubate for desired time treat->incubate 6. Incubation assay Perform cell viability/ functional assay incubate->assay 7. Measurement data Collect and analyze data assay->data 8. Interpretation

Caption: A generalized experimental workflow for using IT-143-B.

References

overcoming low solubility of IT-143-B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143-B, focusing on overcoming its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of IT-143-B?

A1: The exact aqueous solubility of IT-143-B is not well-documented in publicly available literature. However, IT-143-B is a member of the piericidin class of antibiotics, which are known to be hydrophobic.[1] A closely related compound, Piericidin A, is described as "sparingly soluble in aqueous solutions."[2] Therefore, IT-143-B is expected to have very low solubility in water and aqueous buffers.

Q2: In which solvents is IT-143-B soluble?

A2: IT-143-B is soluble in several organic solvents.[1] Preparing a concentrated stock solution in one of these solvents is the first step for its use in most experimental settings.

Q3: My IT-143-B precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is a common issue when working with hydrophobic compounds. The final concentration of the organic solvent (like DMSO) in your aqueous medium may be too low to keep IT-143-B dissolved. Here are some troubleshooting steps:

  • Decrease the final concentration of IT-143-B: The compound may be soluble at lower concentrations in your final aqueous solution.

  • Increase the final concentration of the co-solvent: While keeping the co-solvent concentration as low as possible to avoid cellular toxicity, a slight increase might be necessary. It is crucial to have a vehicle control with the same final concentration of the co-solvent in your experiments.

  • Use a different solubilization technique: If simple dilution is not effective, you may need to explore other methods such as the use of surfactants, cyclodextrins, or preparing a nanosuspension.

Q4: What is the mechanism of action of IT-143-B?

A4: While the specific signaling pathways of IT-143-B are not extensively studied, as a piericidin-class antibiotic, it is predicted to act as an inhibitor of the mitochondrial electron transport chain. The closely related Piericidin A is a known potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][4] Inhibition of this complex disrupts cellular respiration and can lead to the generation of reactive oxygen species (ROS) and apoptosis.[5]

Troubleshooting Guide

Issue: Precipitation of IT-143-B in Aqueous Solutions

This is the most common issue encountered during experiments with IT-143-B. The following guide provides several approaches to address this problem, ranging from simple to more advanced techniques.

1. Co-solvent System Optimization

The most straightforward approach is to use a water-miscible organic solvent (co-solvent) to first dissolve IT-143-B before diluting it into the aqueous medium.[6]

  • Recommended Co-solvents: DMSO, ethanol, methanol, or DMF.[1]

  • Procedure:

    • Prepare a high-concentration stock solution of IT-143-B in your chosen co-solvent.

    • For your experiment, perform serial dilutions of the stock solution in the same co-solvent to get an intermediate concentration.

    • Add a small volume of the intermediate stock to your aqueous medium with vigorous vortexing or stirring to achieve the final desired concentration.

  • Troubleshooting:

    • If precipitation still occurs, try a different co-solvent.

    • Ensure the final concentration of the co-solvent in your aqueous solution is kept to a minimum (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced toxicity. Always include a vehicle control in your experiments.

2. Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Commonly Used Surfactants: Polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F-68).

  • Considerations: The choice and concentration of the surfactant must be compatible with your experimental system, as surfactants can have their own biological effects.

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Benefit: Cyclodextrins are generally well-tolerated in cell culture and in vivo models.

4. Preparation of a Nanosuspension

A nanosuspension is a colloidal dispersion of sub-micron drug particles. Reducing the particle size increases the surface area, which can lead to a higher dissolution rate. This is a more advanced technique that may require specialized equipment like a sonicator or homogenizer.

Quantitative Data Summary

The following table summarizes the known solubility of IT-143-B in various organic solvents. The aqueous solubility is not quantitatively defined but is known to be very low.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Aqueous SolutionsVery Low / Sparingly Soluble[2]

Experimental Protocols

Protocol 1: Preparation of IT-143-B Stock Solution

  • Objective: To prepare a high-concentration stock solution of IT-143-B in an appropriate organic solvent.

  • Materials:

    • IT-143-B powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of IT-143-B powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Objective: To prepare a working solution of IT-143-B in cell culture medium with a final DMSO concentration of ≤ 0.1%.

  • Materials:

    • IT-143-B stock solution in DMSO (e.g., 10 mM)

    • Cell culture medium, pre-warmed to 37°C

    • Sterile polypropylene tubes

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create an intermediate stock that is 1000x the final desired concentration (e.g., for a final concentration of 10 µM, prepare a 10 mM intermediate stock).

    • Add 1 µL of the 1000x intermediate stock to 1 mL of pre-warmed cell culture medium.

    • Immediately vortex the solution vigorously for 10-15 seconds to ensure rapid dispersion and minimize precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

    • Prepare a vehicle control by adding 1 µL of DMSO to 1 mL of cell culture medium.

Visualizations

IT143B_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion ComplexI Mitochondrial Complex I ETC Electron Transport Chain ComplexI->ETC Inhibition ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production Apoptosis Apoptosis ROS->Apoptosis Induction IT143B IT-143-B IT143B->ComplexI

Caption: Proposed signaling pathway of IT-143-B.

Solubilization_Workflow Start Start: IT-143-B Powder Dissolve Dissolve in Organic Solvent (e.g., DMSO) Start->Dissolve Stock High-Concentration Stock Solution Dissolve->Stock Dilute Dilute in Aqueous Medium Stock->Dilute Check Check for Precipitation Dilute->Check Success Successful Solubilization: Proceed with Experiment Check->Success No Troubleshoot Troubleshoot: - Lower Concentration - Use Surfactants - Use Cyclodextrins Check->Troubleshoot Yes

Caption: Experimental workflow for solubilizing IT-143-B.

References

Technical Support Center: 143B Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage contamination in 143B cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in 143B cell cultures?

The most common contaminants are biological and fall into two main categories: those that are easy to detect (bacteria, fungi, and yeast) and those that are more difficult to identify (mycoplasma, viruses, and cross-contamination with other cell lines).[1][2][3][4] Chemical contaminants, such as impurities in media or reagents, can also affect your cultures.[3][5]

Q2: What are the initial signs of contamination in my 143B cell culture?

Early warning signs include a sudden change in the medium's pH (indicated by a color change), cloudiness or turbidity in the culture medium, reduced cell viability, abnormal growth rates, or unusual cell morphology.[6][7][8] Under a microscope, you might see moving particles between cells (bacteria) or filamentous structures (fungi).[9][10]

Q3: How can I prevent contamination in my 143B cell cultures?

The most effective prevention strategy is strict adherence to aseptic technique.[1][11] This includes working in a certified Class II biosafety cabinet, sterilizing all reagents and equipment, and maintaining good personal hygiene.[11][12] It is also crucial to quarantine and test all new cell lines before introducing them into the main lab and to regularly test established cultures for mycoplasma.[1][2]

Q4: Should I use antibiotics in my 143B culture medium?

Routine use of antibiotics is generally discouraged.[1][3] While they can prevent some bacterial growth, they may also mask low-level contamination, lead to the development of antibiotic-resistant strains, and hide underlying mycoplasma infections.[1][3] Antibiotics can also interfere with cellular processes, potentially affecting experimental results.[3]

Q5: How often should I test my 143B cells for mycoplasma?

Routine screening for mycoplasma is highly recommended.[1] A common schedule is to test cultures every 1 to 2 months.[1] You should also test any new cell lines upon arrival and before incorporating them into your experiments.[1][2]

Q6: How can I be sure my 143B cells are not cross-contaminated with another cell line?

Cross-contamination, where one cell line is overtaken by another, is a serious issue that can invalidate research.[4][13] The only definitive way to confirm the identity of your 143B cells is through cell line authentication, such as Short Tandem Repeat (STR) profiling.[3] Best practices to prevent it include working with only one cell line at a time in the biosafety cabinet, using separate media and reagents for each cell line, and maintaining clear labeling.[1][14]

Troubleshooting Guides

Issue 1: Bacterial Contamination

Q: My 143B culture medium became cloudy and changed color (typically yellow) overnight. Under the microscope, I see tiny moving dots between the cells. What should I do?

A: These are classic signs of bacterial contamination.[2][6][7] Bacteria multiply rapidly in nutrient-rich culture media, leading to a drop in pH (yellow color in phenol red-containing media) and visible turbidity.[2][6]

Immediate Actions:

  • Isolate and Discard: Immediately remove the contaminated flask from the incubator to prevent the spread to other cultures.[9] Do not attempt to salvage the culture unless it is absolutely irreplaceable.[2][9]

  • Decontaminate: Autoclave all contaminated flasks and liquid waste. Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol followed by a stronger disinfectant like 10% bleach.[9][14]

  • Review Procedures: Check all reagents (media, serum, buffers) for contamination. Review your aseptic technique to identify potential sources of the breach.[7][15]

Issue 2: Fungal and Yeast Contamination

Q: I see thin, filamentous structures floating in my 143B culture. In another flask, the medium is slightly turbid and I can see small, spherical particles under the microscope. What are these?

A: The filamentous structures are likely mold (a type of fungus), while the spherical or ovoid particles suggest yeast contamination.[3][9] Mold may appear as fuzzy patches on the surface, while yeast will make the medium turbid and may appear as budding particles under magnification.[2][3]

Immediate Actions:

  • Do Not Open: Fungal spores can easily become airborne and spread throughout the lab.[9] Keep the contaminated flask closed.

  • Isolate and Discard: Immediately remove the contaminated flask(s).[9]

  • Thorough Decontamination: Fungal spores are resilient. Disinfect the incubator and biosafety cabinet thoroughly. It is advisable to replace all opened media, reagents, and cell culture filters as a precaution.[9] Check the incubator's water pan, as it can be a source of fungal growth.

Issue 3: Suspected Mycoplasma Contamination

Q: My 143B cells are growing poorly and appear less healthy, but the culture medium is clear and the pH is stable. What could be the issue?

A: This scenario is highly indicative of mycoplasma contamination.[7] Mycoplasmas are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to many common antibiotics.[2] They typically do not cause turbidity but can significantly alter cell metabolism, growth rate, and gene expression, compromising experimental results.

Recommended Actions:

  • Quarantine: Isolate the suspected cultures immediately to prevent cross-contamination.[1]

  • Test for Mycoplasma: Use a reliable mycoplasma detection method, such as PCR, DNA staining (e.g., Hoechst stain), or a specific ELISA kit, to confirm the contamination.[14]

  • Decide on Action: If the test is positive, the best course of action is to discard the contaminated cells and thaw a fresh, uncontaminated stock.[7] If the cell line is irreplaceable, specialized anti-mycoplasma reagents can be used for treatment, though success is not guaranteed and requires re-testing.[3]

Data Presentation

Table 1: Characteristics of Common Microbial Contaminants
ContaminantMacroscopic AppearanceMicroscopic AppearancepH Change in Medium
Bacteria Rapid turbidity (cloudiness); medium turns yellow.[2][6]Small, moving rod-shaped or spherical particles between cells.[6][9]Rapid decrease (acidic).[2]
Yeast Slight turbidity in early stages; medium may turn yellow or pink later.[3][16]Individual spherical or ovoid particles, sometimes seen budding.[3]Becomes acidic in later stages.[16]
Mold Visible filamentous (mycelia) growth, often as fuzzy patches on the surface.[2][3]Thin, multi-branched filaments (hyphae).[3][9]Can become acidic or alkaline.[3]
Mycoplasma No visible change; medium remains clear.[7][17]Not visible with a standard light microscope.[2]Generally no change.[7]
Table 2: Comparison of Mycoplasma Detection Methods
Detection MethodPrincipleAdvantagesDisadvantages
PCR-Based Assays Amplification of mycoplasma-specific DNA (e.g., 16S rRNA gene).[18]High sensitivity, specific, and rapid (results within hours).[18][19]Can be prone to false positives from dead mycoplasma DNA or contamination.
DNA Staining (e.g., Hoechst) A fluorescent dye binds to DNA. Mycoplasma appears as small fluorescent dots outside the cell nuclei.[18]Relatively fast and inexpensive. Can be performed in-house.Less sensitive; interpretation can be subjective and difficult for low-level infections.[17]
Microbiological Culture Culture sample on specialized agar to grow mycoplasma colonies.Considered a "gold standard" for accuracy as it detects viable organisms.[18]Very slow (takes up to 4 weeks); some mycoplasma species do not grow well in culture.[18][19]
ELISA / Enzymatic Assays Detects mycoplasma-specific antigens or enzymes.[17][18]Relatively fast and easy to perform.Sensitivity and specificity can vary between kits.

Experimental Protocols

Protocol 1: Aseptic Technique for Subculturing 143B Cells

This protocol outlines the critical steps to maintain sterility while passaging adherent 143B cells.

Materials:

  • Culture flask with 70-80% confluent 143B cells

  • Complete growth medium (e.g., EMEM + 10% FBS), pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • Trypsin-EDTA solution (e.g., 0.25%), pre-warmed

  • Sterile serological pipettes and pipette aid

  • New sterile culture flasks

  • 70% ethanol solution

  • Waste container with disinfectant

Procedure:

  • Prepare the Biosafety Cabinet (BSC): Turn on the BSC blower for at least 10-15 minutes before starting. Wipe the entire inner surface with 70% ethanol and let it air dry.[12][20]

  • Sterilize Materials: Wipe the outside of all media bottles, flasks, and tubes with 70% ethanol before placing them inside the BSC.[11][21] Arrange items to minimize movement and avoid crossing sterile items with non-sterile ones.[12][21]

  • Remove Old Medium: Aspirate the spent culture medium from the flask, being careful not to touch the cell monolayer with the pipette tip.

  • Wash Cells: Gently add PBS to the flask to wash the cell monolayer and remove any residual serum that may inhibit trypsin. Aspirate the PBS.

  • Detach Cells: Add a small volume of pre-warmed Trypsin-EDTA to the flask, just enough to cover the cell monolayer. Incubate at 37°C for about 10 minutes, or until cells detach. Monitor under a microscope to avoid over-trypsinization.

  • Neutralize Trypsin: Add a volume of complete growth medium (containing serum) that is 4-5 times the volume of trypsin used. The serum proteins will inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer and Dilute: Transfer the cell suspension to a sterile conical tube. Count the cells if necessary. Add the appropriate volume of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium. The recommended seeding density for 143B cells is 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm².

  • Incubate: Place the new flask in a 37°C, 5% CO₂ incubator.

  • Clean Up: Discard all waste in the appropriate containers. Wipe down the BSC with 70% ethanol after work is complete.[20]

Protocol 2: Mycoplasma Detection by PCR

This is a general protocol. Always follow the specific instructions provided with your PCR detection kit.

Materials:

  • Cell culture supernatant or cell lysate sample

  • Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive/internal controls)

  • Sterile, nuclease-free PCR tubes

  • Micropipettes and sterile, nuclease-free filter tips

  • Thermal cycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Sample Preparation: Collect 1 mL of the culture supernatant from a 143B culture that is 70-80% confluent and has been cultured for at least 72 hours. It is recommended to grow cells without antibiotics for at least two weeks prior to testing.[17]

  • Prepare PCR Reaction: In a designated clean area (ideally a separate PCR workstation), prepare the PCR master mix according to the kit's instructions. Include a positive control, a negative control (nuclease-free water), and your test sample(s).

  • Add DNA Template: Add 1-2 µL of your culture supernatant (or prepared DNA sample) to the corresponding PCR tubes containing the master mix.

  • Run PCR: Place the tubes in the thermal cycler and run the amplification program as specified by the kit manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analyze Results: Visualize the PCR products by running them on an agarose gel. A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show this band, and the negative control should not.

Visualizations

Contamination_Prevention_Workflow cluster_0 Phase 1: Setup & Sourcing cluster_1 Phase 2: Routine Culture cluster_2 Phase 3: Quality Control Start Receive New Cell Line (e.g., 143B) Quarantine Quarantine Cells Start->Quarantine Test_New Test for Mycoplasma & Authenticate (STR) Quarantine->Test_New Aseptic Strict Aseptic Technique in Biosafety Cabinet Test_New->Aseptic If Clean Source_Reagents Source High-Quality Reagents & Media One_Cell_Line Work with One Cell Line at a Time Aseptic->One_Cell_Line Routine_Obs Daily Microscopic Observation One_Cell_Line->Routine_Obs Clean_Incubator Regular Incubator & Lab Cleaning Routine_Obs->Clean_Incubator Routine_Test Routine Mycoplasma Testing (1-2 months) Clean_Incubator->Routine_Test Cryopreserve Create Master & Working Cell Banks Routine_Test->Cryopreserve End Contamination-Free Experiments Cryopreserve->End

Caption: Workflow for preventing contamination in 143B cell culture.

Troubleshooting_Decision_Tree cluster_visual Visual Check cluster_performance Performance Check cluster_action Identification & Action Observe Observe Abnormality in 143B Culture Cloudy Medium Cloudy or Color Change? Observe->Cloudy SlowGrowth Slow Growth or Poor Morphology? Observe->SlowGrowth Particles Filaments or Fuzzy Growth? Cloudy->Particles No Fungus Likely Fungus/Mold Cloudy->Fungus Yes Bacteria Likely Bacteria Particles->Bacteria No Particles->Fungus Yes SlowGrowth->Cloudy Check Visuals First Mycoplasma Suspect Mycoplasma SlowGrowth->Mycoplasma If Medium is Clear Discard Discard Culture & Decontaminate Lab Bacteria->Discard Fungus->Discard TestMyco Perform PCR Test for Mycoplasma Mycoplasma->TestMyco TestMyco->Discard Positive Healthy Culture Appears Healthy TestMyco->Healthy Negative

Caption: Decision tree for troubleshooting 143B cell culture contamination.

References

Technical Support Center: Managing Slow Growth of 143B Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address slow growth in 143B cell cultures.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that lead to the slow proliferation of 143B cells.

Is your 143B cell culture growing slower than expected?

The typical doubling time for 143B cells is approximately 17 to 36 hours.[1][2] If you are observing a significantly longer doubling time, it is crucial to investigate the potential causes.

Step 1: Initial Assessment of Culture Conditions

Question: Are my basic culture conditions optimal for 143B cells?

Answer: 143B cells, a human osteosarcoma cell line, are known for their relatively rapid growth.[3] Suboptimal conditions can significantly impede their proliferation. First, verify the following critical parameters:

  • Morphology: Healthy 143B cells are adherent and exhibit an epithelial-like morphology.[4] Observe your cells under a microscope. Do they appear stressed, rounded, or detached?

  • Culture Medium: The recommended medium can vary, but commonly used formulations include DMEM/F12 or EMEM.[4][5] Ensure your medium is correctly supplemented.

  • Supplements: Standard supplementation includes 10% Fetal Bovine Serum (FBS) and sometimes 1% Non-Essential Amino Acids (NEAA) and 2mM L-Glutamine.[3][5]

  • Incubation: Maintain a constant temperature of 37°C and a 5% CO₂ atmosphere in a humidified incubator.[5]

ParameterRecommended Condition
Temperature 37°C
CO₂ Level 5%
Humidity >95%
pH of Medium 7.2 - 7.4
Step 2: Investigate Potential Contamination

Question: Could my 143B culture be contaminated?

Answer: Contamination is a primary cause of poor cell growth.

  • Bacterial and Fungal Contamination: This is often visible as turbidity, a change in medium color (yellow for acidic, purple for alkaline), or visible colonies.[6][7]

  • Mycoplasma Contamination: This is a more insidious issue as it is not visible by standard microscopy and does not cause turbidity.[8][9] Mycoplasma can significantly alter cell metabolism, leading to reduced proliferation and other cellular changes.[10][11][12]

What to do:

  • Visual Inspection: Regularly inspect your cultures for any signs of bacterial or fungal contamination.

  • Mycoplasma Testing: If you suspect slow growth is due to contamination, and there are no visible signs, it is crucial to test for mycoplasma. PCR-based kits are a common and sensitive method for detection.

Step 3: Review Cell Handling and Passaging Techniques

Question: Am I subculturing my 143B cells correctly?

Answer: Improper cell handling can lead to stress and reduced growth.

  • Seeding Density: A suboptimal seeding density can affect growth. Too low a density can lead to a lag in proliferation, while too high a density can lead to premature contact inhibition and nutrient depletion. The recommended seeding density for 143B cells is between 1 x 10⁴ and 3 x 10⁴ cells/cm².[5]

  • Passaging Ratio: A common passage ratio for 143B cells is 1:3 to 1:8 when cultures are 70-80% confluent.[5]

  • Trypsinization: Over-trypsinization can damage cell surface proteins and affect adherence and growth. A typical trypsinization time is around 2 minutes.[4]

  • Cell Viability: Always perform a viability count (e.g., using Trypan Blue) after thawing or passaging to ensure you are seeding a healthy population of cells.

ParameterRecommended Value
Seeding Density 1-3 x 10⁴ cells/cm²
Passage Ratio 1:3 to 1:8
Confluency for Passaging 70-80%
Trypsinization Time ~2 minutes
Step 4: Evaluate Quality of Reagents

Question: Could my reagents be the source of the problem?

Answer: The quality of your culture medium and supplements is critical.

  • Medium and Supplements: Ensure that your medium, FBS, and other supplements have not expired and have been stored correctly.

  • Serum Quality: FBS is a significant source of growth factors. Lot-to-lot variability can impact cell growth. If you suspect an issue with your FBS, test a new lot.

Troubleshooting Workflow

G start Slow 143B Cell Growth Observed check_conditions Step 1: Verify Basic Culture Conditions (Temp, CO2, Medium, Supplements) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust to Recommended Conditions conditions_ok->adjust_conditions No check_contamination Step 2: Investigate Contamination conditions_ok->check_contamination Yes adjust_conditions->check_conditions contamination_present Contamination Found? check_contamination->contamination_present discard_culture Discard Contaminated Culture and Start with Fresh Stock contamination_present->discard_culture Yes review_handling Step 3: Review Cell Handling and Passaging Techniques contamination_present->review_handling No solution Growth Rate Restored discard_culture->solution handling_ok Techniques Correct? review_handling->handling_ok correct_technique Correct Seeding Density, Passaging Ratio, and Trypsinization handling_ok->correct_technique No check_reagents Step 4: Evaluate Reagent Quality (Medium, FBS) handling_ok->check_reagents Yes correct_technique->review_handling reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use New Lots of Medium/FBS reagents_ok->replace_reagents No advanced_troubleshooting Advanced Troubleshooting: - Cell Line Authentication (STR) - Check for Senescence reagents_ok->advanced_troubleshooting Yes replace_reagents->check_reagents advanced_troubleshooting->solution

Caption: A logical workflow for troubleshooting slow 143B cell growth.

Frequently Asked Questions (FAQs)

Q1: What is the expected doubling time of 143B cells?

A1: The reported doubling time for 143B cells can vary, but it is generally between 17 and 36 hours.[1][2] One study even reported doubling times as low as 9 hours under optimal conditions.[13]

Q2: My 143B cells look granular and are not attaching well. What could be the cause?

A2: Poor attachment and a granular appearance can be signs of several issues, including mycoplasma contamination, over-trypsinization, or poor quality of the culture vessel surface.[12][14] We recommend testing for mycoplasma and reviewing your passaging protocol.

Q3: Can the passage number of my 143B cells affect their growth rate?

A3: Yes, as with most cell lines, very high passage numbers can lead to cellular senescence, which is characterized by a decreased proliferation rate and changes in morphology. It is good practice to use cells from a low-passage frozen stock for your experiments.

Q4: What are the key signaling pathways that regulate the growth of 143B cells?

A4: Several signaling pathways are crucial for the growth and proliferation of osteosarcoma cells, including the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.[15][16][17] Dysregulation of these pathways is common in cancer and can affect cell proliferation.

Signaling Pathways in 143B Cell Growth

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation GrowthFactor Growth Factor Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription

Caption: Key signaling pathways regulating 143B cell proliferation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion

Objective: To determine the number and percentage of viable cells in a cell suspension.

Materials:

  • 143B cell suspension

  • Trypan Blue stain (0.4%)

  • Hemocytometer

  • Microscope

  • Pipettes and tips

Procedure:

  • Prepare a single-cell suspension of your 143B cells.

  • In a microcentrifuge tube, mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue stain.

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the cell concentration and viability:

    • Cell Concentration (cells/mL) = (Average number of viable cells per square) x Dilution factor (2) x 10⁴

    • Percent Viability (%) = (Number of viable cells / Total number of cells) x 100

Protocol 2: Cell Proliferation Assessment using Crystal Violet Assay

Objective: To indirectly measure cell proliferation by staining total cellular protein.

Materials:

  • 143B cells

  • 96-well culture plate

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • 10% Acetic Acid

  • Plate reader

Procedure:

  • Seed 143B cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for the desired experimental time points (e.g., 24, 48, 72 hours).

  • At each time point, carefully remove the medium.

  • Gently wash the cells twice with 200 µL of PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.

  • Remove the methanol and let the plate air dry completely.

  • Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate thoroughly with water until the water runs clear.

  • Air dry the plate completely.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well and incubating for 15 minutes with gentle shaking.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of cells.

References

Technical Support Center: Optimizing Seeding Density for 143B Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the seeding density of the 143B human osteosarcoma cell line. Accurate cell seeding is critical for experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended seeding density for the routine culture of 143B cells?

For routine passaging and maintenance, the recommended seeding density for 143B cells typically ranges from 1.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm².[1] ATCC specifically recommends a range of 2.0 x 10⁴ to 6.0 x 10⁴ cells/cm². A common practice is to split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:8.[1]

Q2: What is the doubling time of 143B cells?

The reported doubling time for 143B cells varies between studies, with estimates ranging from approximately 17 to 36 hours.[2][3][4] This variability can be influenced by culture conditions, medium formulation, and cell health. It is advisable to determine the doubling time under your specific laboratory conditions.

Q3: At what confluency should I passage my 143B cells?

It is recommended to subculture 143B cells when they reach 70-80% confluency.[1] Allowing the cells to become 100% confluent should be avoided as it can lead to contact inhibition, reduced viability, and altered cellular behavior.[5]

Q4: How does seeding density impact different experimental assays?

Seeding density is a critical parameter that must be optimized for specific applications:

  • Transfection: For transfections, cells are typically plated 18-24 hours prior to the experiment to reach a high confluency, often between 70% and 95%, at the time of transfection.

  • Viability and Proliferation Assays: Lower seeding densities are often required to ensure cells remain in the logarithmic growth phase throughout the experiment. For example, one study used 3,000 to 7,800 cells per well in a 96-well plate for a metabolic assay.[3]

  • Drug Screening: The optimal seeding density ensures that the cell number does not become a limiting factor for detecting cytotoxic or cytostatic effects of a compound.[6]

  • Clonogenic Assays: Very low densities are used in these assays, for instance, 100 cells per well in a 6-well plate, to allow for the growth of individual colonies.[4]

Troubleshooting Guide

Problem: My 143B cells are growing slowly or show low viability after passaging.

  • Possible Cause 1: Subculturing at high confluency. Cells passaged at or near 100% confluency may have already exited the logarithmic growth phase, leading to a longer lag phase or reduced viability after replating.[7]

    • Solution: Passage cells when they are 70-80% confluent to ensure they are actively dividing.[1]

  • Possible Cause 2: Old cell stock. Cells that have been in continuous culture for many passages may exhibit slower growth.

    • Solution: Use a fresh vial of low-passage cells from your cryopreserved stock.

  • Possible Cause 3: Incorrect cell counting. An inaccurate cell count can lead to seeding at a much lower density than intended.

    • Solution: Ensure the cell suspension is thoroughly mixed before taking a sample for counting. Use a reliable counting method, such as an automated cell counter or a hemocytometer with trypan blue exclusion for viability.

Problem: My cells are not distributed evenly, showing patches of high and low confluency.

  • Possible Cause 1: Uneven incubator shelves. A slight incline in the incubator shelf can cause cells to settle unevenly in the culture vessel.[8]

    • Solution: Check that the incubator shelves are perfectly level.

  • Possible Cause 2: Improper seeding technique. Failure to properly mix the cells in the medium before and during plating can lead to clumping and uneven distribution.

    • Solution: After adding the cell suspension to the flask or plate, gently rock the vessel in forward-backward and side-to-side motions to ensure an even distribution before placing it in the incubator.

  • Possible Cause 3: Issues with the culture vessel surface. Occasionally, batches of flasks or plates may have inconsistencies in their surface treatment, affecting cell attachment.[8]

    • Solution: If the problem persists and other causes are ruled out, try using a different lot number of your culture vessels.

Problem: My cells become over-confluent too quickly.

  • Possible Cause: Seeding density is too high. The initial number of cells plated is too high for the intended culture duration.

    • Solution: Reduce the initial seeding density. If you are unsure of the optimal density, perform a seeding density optimization experiment (see protocol below).

Quantitative Data Summary

Table 1: Recommended Seeding Densities for Routine Culture & Subculturing

SourceRecommended Seeding Density (viable cells/cm²)Notes
ATCC (CRL-8303)2.0 x 10⁴ - 6.0 x 10⁴General maintenance.
ATCC (Subculture)8.0 x 10³ - 4.0 x 10⁴For subculturing.
Cytion2.0 x 10⁴General maintenance.[9]
Culture Collections1.0 x 10⁴ - 3.0 x 10⁴For splitting 70-80% confluent cultures.[1]

Table 2: Suggested Starting Seeding Densities for Specific Applications

ApplicationCulture VesselSuggested Seeding DensitySource
Proliferation Assay96-well plate2,000 - 8,000 cells/well[3][4]
Transfection6-well platePlate to achieve 70-95% confluency in 24h
Clonogenic Assay6-well plate100 cells/well[4]
Cell Sheet Formation12-well plate5.0 x 10⁴ cells/well[10]

Experimental Protocols

Protocol: Determining Optimal Seeding Density

This experiment is designed to identify the ideal seeding density that keeps 143B cells in the logarithmic (exponential) growth phase for the duration of your planned experiment.

Materials:

  • 143B cells in culture

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 24-well plates (or other desired format)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Prepare Cell Suspension: Harvest a sub-confluent (70-80%) culture of 143B cells using standard cell passaging techniques. Create a single-cell suspension in a complete growth medium.

  • Cell Counting: Perform an accurate cell count using a hemocytometer and trypan blue to determine the concentration of viable cells.

  • Serial Dilution & Seeding:

    • Prepare a range of cell densities. For a 24-well plate (surface area ~2 cm²), a good starting range would be 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well.

    • Seed at least three replicate wells for each density. Also include blank wells with medium only for background measurements if using a plate reader-based assay.

  • Incubation: Incubate the plates under standard conditions (37°C, 5% CO₂).

  • Data Collection: At set time points (e.g., 24, 48, 72, and 96 hours), determine the cell number in one set of replicate wells for each density. This can be done by:

    • Direct Cell Counting: Trypsinize and count the cells from each well.

    • Indirect Viability Assays: Use an assay like MTT, WST-1, or crystal violet staining.[3][11]

  • Data Analysis:

    • For each initial seeding density, plot the cell number (or absorbance value) against time (in hours).

    • Identify the seeding densities that result in a consistent, exponential increase in cell number over your desired experimental timeframe (e.g., 48 or 72 hours). Densities that cause the growth curve to plateau too early are too high, as the cells are becoming confluent and exiting the log phase.[6]

    • The optimal seeding density will be the one that allows for robust growth throughout the experiment without reaching confluency.

Visual Guides

Caption: Workflow for determining the optimal seeding density for 143B cells.

G cluster_troubleshooting Troubleshooting Logic for Poor Cell Growth start Observe poor cell growth or low viability q1 Is cell distribution uneven in the flask? start->q1 a1_yes Check incubator level. Improve mixing technique. Consider new flask lot. q1->a1_yes Yes q2 At what confluency were cells passaged? q1->q2 No a2_high >90% Confluent q2->a2_high a2_optimal 70-80% Confluent q2->a2_optimal r_high Issue: Contact inhibition and reduced viability. Solution: Passage earlier. a2_high->r_high q3 Was cell count accurate? a2_optimal->q3 a3_no Issue: Seeded too low. Solution: Re-evaluate counting protocol. q3->a3_no No a3_yes Check cell passage number and reagent quality. Use fresh cell stock. q3->a3_yes Yes

Caption: A logical guide to troubleshooting poor 143B cell growth.

References

preventing cell clumping in 143B suspension cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cell clumping in 143B suspension cultures.

Troubleshooting Guide: Preventing and Resolving 143B Cell Clumping

Cell clumping in suspension cultures can significantly impact experimental outcomes by hindering nutrient and gas exchange, leading to inaccurate cell counts and affecting downstream applications. This guide provides a systematic approach to troubleshooting and preventing this common issue with 143B osteosarcoma cells.

Problem: 143B cells are forming clumps or aggregates in suspension culture.

Initial Assessment Workflow

troubleshooting_workflow Initial Troubleshooting Workflow for 143B Cell Clumping start Observe Cell Clumping check_culture_conditions Review Basic Culture Conditions & Handling start->check_culture_conditions check_media Evaluate Culture Medium & Supplements check_culture_conditions->check_media Conditions OK resolve Clumping Resolved check_culture_conditions->resolve Identified & Corrected Issue (e.g., agitation, density) enzymatic_dissociation Optimize Cell Dissociation Protocol check_media->enzymatic_dissociation Media OK check_media->resolve Identified & Corrected Issue (e.g., serum, supplements) anti_clumping_agents Consider Anti-Clumping Agents enzymatic_dissociation->anti_clumping_agents Dissociation Optimized enzymatic_dissociation->resolve Identified & Corrected Issue (e.g., enzyme, time) anti_clumping_agents->resolve Agent Added

Caption: A step-by-step workflow for diagnosing and resolving 143B cell clumping issues.

Detailed Troubleshooting Steps in Q&A Format:

Q1: What are the most common initial checks I should perform if my 143B suspension culture is clumping?

A1: Start by reviewing your basic culture techniques and conditions:

  • Agitation Speed: Ensure your shaker or spinner flask is set to an optimal speed. Insufficient agitation can lead to cells settling and aggregating. For shake flasks, a typical speed is 125-185 rpm.[1]

  • Cell Density: High cell densities can increase the likelihood of cell-to-cell contact and clumping. Try seeding at a lower density (e.g., 3-5 x 10^5 viable cells/mL) and subculture before the density becomes too high.[2]

  • Gentle Handling: Avoid harsh pipetting or centrifugation, which can cause cell lysis. The release of extracellular DNA from dead cells is a primary cause of clumping as it is sticky and traps other cells.[3]

  • Vessel Type: Use flasks designed for suspension culture to prevent cells from adhering to the surface.

Q2: Could the culture medium be the cause of 143B cell clumping?

A2: Yes, the composition of the culture medium plays a crucial role. Consider the following:

  • Serum Concentration: If you are adapting 143B cells to a serum-free medium, a gradual reduction in serum concentration (e.g., from 10% to 5%, then 2%, 1%, 0.5%, and finally 0%) is recommended. A sudden switch can stress the cells and lead to aggregation.[2][3]

  • Calcium and Magnesium: Divalent cations like calcium and magnesium are involved in cell-cell adhesion. Using a calcium and magnesium-free buffer for washing steps can help reduce clumping.

  • Serum-Free Formulations: Not all serum-free media are optimized for every cell line. You may need to test different formulations to find one that supports single-cell suspension of 143B cells.[4]

Q3: How can I optimize my cell dissociation protocol to prevent clumping during subculture?

A3: Improper dissociation of adherent 143B cells before seeding into suspension is a frequent cause of clumping.

  • Enzyme Choice and Concentration: Over-digestion with enzymes like trypsin can damage cell surface proteins and promote aggregation.[3] Consider using a gentler dissociation reagent like TrypLE™ or reducing the trypsin concentration and incubation time.

  • Complete Dissociation: Ensure you have a single-cell suspension before seeding. Incomplete dissociation will lead to clumps in the new culture. Gentle pipetting can help to break up small aggregates.

  • Washing Steps: Wash the cells with a PBS solution lacking calcium and magnesium before and after dissociation to remove residual divalent cations that facilitate cell adhesion.

Q4: Are there any reagents I can add to my culture to prevent clumping?

A4: Yes, several anti-clumping agents are commercially available.

  • Non-Enzymatic Agents: These are typically animal origin-free, chemically defined reagents that can be added directly to the culture medium to reduce cell aggregation.[5][6][7]

  • DNase I: Since a major cause of clumping is the release of DNA from dead cells, adding DNase I to the culture can help to break down the DNA and prevent aggregation. A typical concentration to try is 20-100 µg/ml, but this should be optimized for your specific culture.

  • EDTA: This chelating agent can help to reduce clumping by binding divalent cations like calcium that are necessary for some cell adhesion molecules to function.

Table 1: Commonly Used Anti-Clumping Additives

ReagentWorking Concentration/DilutionNotes
Commercial Anti-Clumping Agents1:100 to 1:1000 dilutionTitration is recommended to find the optimal concentration for 143B cells. May interfere with transfection.[5][6][7]
DNase I20-100 µg/mLAdd to cultures with significant cell death to digest extracellular DNA.
EDTA0.5 - 5 mMCan be included in wash buffers or, at lower concentrations, in the culture medium.

Frequently Asked Questions (FAQs)

Q: Why are my 143B cells, which are typically adherent, being grown in suspension?

A: Growing adherent cell lines like 143B in suspension offers several advantages, particularly for large-scale applications such as drug screening or protein production. Suspension cultures allow for higher cell yields and easier scale-up compared to traditional adherent cultures.

Q: How do I adapt my adherent 143B cells to suspension culture?

A: A common method is sequential adaptation. This involves gradually reducing the serum concentration in the culture medium over several passages. This allows the cells to adapt to growing without attachment. During this process, it is crucial to monitor cell viability and growth rate. Using flasks designed for suspension culture and gentle agitation is also necessary.

Adaptation Workflow

adaptation_workflow Workflow for Adapting 143B Cells to Suspension Culture start Start with Adherent 143B Culture dissociate Dissociate to a Single-Cell Suspension start->dissociate transfer Transfer to Suspension Flask with Reduced Serum (e.g., 5%) dissociate->transfer monitor Monitor Growth & Viability transfer->monitor subculture Subculture and Further Reduce Serum (e.g., 2%) monitor->subculture Good Viability adapted Fully Adapted Suspension Culture (Serum-Free) monitor->adapted Stable in Serum-Free Medium repeat Repeat Serum Reduction Steps subculture->repeat repeat->monitor

Caption: A general workflow for adapting adherent 143B cells to a suspension culture.

Q: What are the underlying biological mechanisms that can cause 143B cells to clump?

A: Several signaling pathways and cellular components are involved in cell-cell adhesion and can contribute to clumping in 143B cells:

  • E-cadherin and Catenins: E-cadherin is a key cell adhesion molecule. While its downregulation is often associated with metastasis, its presence can mediate cell-cell adhesion.[8][9] The Wnt/β-catenin signaling pathway plays a dual role in both gene transcription and cell adhesion through β-catenin's interaction with E-cadherin.[10][11][12][13][14]

  • Integrins: These transmembrane receptors mediate cell-extracellular matrix (ECM) and cell-cell interactions.[15][16][17][18] Osteosarcoma cells, including 143B, express integrins like αvβ3 which are involved in adhesion and migration. Integrin activity can be modulated by intracellular signaling, including calcium signaling.

  • Extracellular Matrix (ECM): 143B cells are known to have low ECM deposition.[19] In suspension culture, any secreted ECM components could potentially mediate cell-cell binding.

Signaling Pathways Involved in Cell Adhesion

signaling_pathways Key Signaling Pathways in 143B Cell Adhesion cluster_wnt Wnt/β-catenin Pathway cluster_cadherin E-cadherin Adhesion cluster_integrin Integrin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF E_cadherin E-cadherin bCatenin->E_cadherin Adhesion Complex a_catenin α-catenin bCatenin->a_catenin Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression E_cadherin->bCatenin Actin Actin Cytoskeleton a_catenin->Actin ECM ECM Ligand Integrin Integrin (e.g., αvβ3) ECM->Integrin FAK FAK Integrin->FAK Src Src FAK->Src MAPK MAPK Pathway Src->MAPK MAPK->Gene_Expression Crosstalk Cell_Adhesion Cell Adhesion & Migration MAPK->Cell_Adhesion

Caption: A simplified diagram of the Wnt/β-catenin, E-cadherin, and Integrin signaling pathways that can influence 143B cell-cell adhesion.

Q: Can I use mechanical methods to break up clumps?

A: Gentle mechanical disruption, such as repeated pipetting (trituration) with a wide-bore pipette tip, can be effective for breaking up minor clumps. However, excessive force can damage the cells and worsen the problem by releasing more DNA. For persistent or large clumps, enzymatic dissociation followed by washing is a better approach.

Q: Will using an anti-clumping agent affect my downstream experiments?

A: It is possible. Some anti-clumping agents can interfere with certain applications, such as transient transfection using cationic lipids.[5] It is important to check the manufacturer's instructions and, if necessary, remove the anti-clumping agent from the culture before proceeding with sensitive downstream assays. This can often be achieved by centrifuging the cells and resuspending them in a fresh medium without the agent.

References

Validation & Comparative

Daptomycin: A Comparative Analysis Against Conventional Antibiotics for Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of rising antibiotic resistance, the evaluation of novel antimicrobial agents against established therapies is critical. This guide provides a detailed comparison of Daptomycin, a cyclic lipopeptide antibiotic, with conventional agents like vancomycin and linezolid for the treatment of serious Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

Executive Summary

Daptomycin exhibits a unique, rapid, concentration-dependent bactericidal mechanism of action by disrupting the bacterial cell membrane's function.[1] This contrasts with the mechanisms of vancomycin (inhibition of cell wall synthesis) and linezolid (inhibition of protein synthesis). Clinical data suggests that for MRSA bloodstream infections, particularly those with higher vancomycin Minimum Inhibitory Concentrations (MICs), an early switch to daptomycin may be associated with lower mortality.[2][3] In the context of VRE bacteremia, the comparative efficacy of daptomycin and linezolid is the subject of ongoing discussion, with some studies suggesting linezolid may be associated with better outcomes.[4][5]

Data Presentation: Comparative Efficacy

The following tables summarize key in-vitro and clinical outcome data from comparative studies.

Table 1: In-Vitro Activity of Daptomycin and Comparator Agents

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
MRSA Daptomycin0.25 - 0.50.5 - 1
Vancomycin11 - 2
VRE (E. faecium)Daptomycin2 - 44 - 8
Linezolid1 - 22

Note: MIC values can vary based on testing methodology and geographic location.

Table 2: Clinical Outcomes of Daptomycin vs. Vancomycin for MRSA Bacteremia

OutcomeDaptomycinVancomycinOdds Ratio (95% CI)Key Findings
30-Day Mortality Lower in early switchHigher0.48 (0.25, 0.92) for switch within 3 daysEarly switch to daptomycin is associated with significantly lower 30-day mortality.[6]
Clinical Success HigherLower2.20 (1.63, 2.96) for VCM MIC >1 µg/mLDaptomycin is associated with higher treatment success for MRSA bacteremia with elevated vancomycin MICs.[7]
Clinical Failure LowerHigher0.35 (0.18, 0.68) for VCM MIC 1-2 mg/LDaptomycin use is associated with lower odds of clinical failure in infections with MRSA strains having higher vancomycin MICs.[2]

Table 3: Clinical Outcomes of Daptomycin vs. Linezolid for VRE Bacteremia

OutcomeDaptomycinLinezolidOdds Ratio (95% CI)Key Findings
Overall Mortality HigherLower1.43 (1.09, 1.86)A meta-analysis suggested higher mortality in patients receiving daptomycin.[4]
30-Day All-Cause Mortality HigherLower1.61 (1.08, 2.40)Another meta-analysis also found significantly higher 30-day mortality with daptomycin.[5]
Microbiological Clearance 100% (high-dose)93.8%Not statistically significantHigh-dose daptomycin showed comparable microbiological clearance to linezolid in one study.[8]
Clinical Response 50% (high-dose)52%Not statistically significantClinical response rates were similar between high-dose daptomycin and linezolid in a retrospective study.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (CLSI Guidelines)

This is a standard method for determining the MIC of an antimicrobial agent.[9]

  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared from colonies grown on an appropriate agar medium for 16-24 hours. The colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.[10]

  • Antibiotic Preparation: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L, as its activity is calcium-dependent.[11]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to the wells of a microtiter plate containing the serially diluted antibiotic. The plate is then incubated at 35°C for 16-20 hours.[9]

  • MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

This assay is used to assess the bactericidal activity of an antimicrobial agent over time.[9]

  • Inoculum Preparation: A starting inoculum of approximately 105 to 106 CFU/mL is prepared in a suitable broth medium (e.g., CAMHB with calcium supplementation for daptomycin).[12]

  • Antibiotic Exposure: The antibiotic is added to the bacterial suspension at a specified concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antibiotic is also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from the test and control tubes, serially diluted in sterile saline, and plated onto appropriate agar plates.[12]

  • Colony Counting: After incubation for 24-48 hours, the number of viable colonies on the plates is counted. The results are expressed as log10 CFU/mL.

  • Data Interpretation: A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity. Synergy between two drugs can be defined as a ≥2-log10 CFU/cm² reduction compared to the most active single agent.[13]

Mandatory Visualization

Daptomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space DAP Daptomycin PG Phosphatidylglycerol (PG) DAP->PG Binds in a Ca2+-dependent manner Ca Ca2+ Oligomer Daptomycin Oligomer PG->Oligomer Aggregation Pore Ion Channel Formation Oligomer->Pore Alters membrane curvature K_ion K+ ions Pore->K_ion Ion leakage Depolarization Membrane Depolarization K_ion->Depolarization Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Daptomycin's mechanism of action on the bacterial cell membrane.

Experimental_Workflow_Time_Kill_Assay cluster_sampling Time-Point Sampling start Start prep_inoculum Prepare Bacterial Inoculum (~10^5 - 10^6 CFU/mL) start->prep_inoculum add_antibiotic Add Antibiotic (e.g., 1x, 2x, 4x MIC) prep_inoculum->add_antibiotic incubate Incubate at 37°C add_antibiotic->incubate t0 0 hr incubate->t0 Sample at intervals serial_dilution Serial Dilution t0->serial_dilution t2 2 hr t2->serial_dilution t4 4 hr t4->serial_dilution t8 8 hr t8->serial_dilution t24 24 hr t24->serial_dilution plating Plate on Agar serial_dilution->plating incubation_plates Incubate Plates (24-48 hr) plating->incubation_plates colony_count Colony Counting (log10 CFU/mL) incubation_plates->colony_count end End colony_count->end

Caption: Workflow for a bactericidal time-kill assay.

References

Unveiling the Antitumor Potential of IT-143-B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor effects of the novel KRASG12C inhibitor, here designated IT-143-B (a likely reference to the recently identified compound 143D), against other selective inhibitors. This analysis is supported by experimental data from preclinical studies.

The compound IT-143-B has emerged as a potent and selective inhibitor of the KRASG12C mutation, a key driver in various cancers. This guide summarizes its efficacy in different cancer cell lines, compares its performance with other KRASG12C inhibitors, and provides detailed experimental methodologies for the cited studies.

Comparative Efficacy of IT-143-B in KRASG12C-Mutant Cell Lines

IT-143-B has demonstrated significant antiproliferative activity against a panel of human cancer cell lines harboring the KRASG12C mutation. Its efficacy is comparable, and in some aspects superior, to other well-characterized KRASG12C inhibitors such as AMG510 (Sotorasib) and MRTX849 (Adagrasib).

Cell LineCancer TypeIT-143-B IC₅₀ (nM)AMG510 IC₅₀ (nM)MRTX849 IC₅₀ (nM)
MIA PaCa-2Pancreatic Cancer5.1 ± 0.612.6 ± 0.711.1 ± 0.9
NCI-H358Non-Small Cell Lung Cancer6.8 ± 1.1--
NCI-H1373Non-Small Cell Lung Cancer23.5 ± 2.5--
SW1463Colorectal Cancer67.2 ± 8.3--
Calu-1Non-Small Cell Lung Cancer33.6 ± 4.1--
Ba/F3-KRASG12C Engineered Cell Line 80.0 ± 19.0 12.6 ± 0.7 11.1 ± 0.9
Ba/F3-KRASG12DEngineered Cell Line>10,0002229.0 ± 470.02345.0 ± 317.0
Ba/F3-KRAS WTEngineered Cell Line>10,0003583.0 ± 137.03094.0 ± 150.0

Data represents the mean ± SD of three independent experiments. IC₅₀ values for AMG510 and MRTX849 in specific cell lines are included where available in the cited literature for direct comparison.[1]

The data clearly indicates that IT-143-B is highly selective for cells with the KRASG12C mutation, showing minimal activity against cells with other KRAS mutations or wild-type KRAS.[1]

Mechanism of Action: Inhibition of KRASG12C Signaling Pathways

IT-143-B exerts its antitumor effects by selectively targeting and inhibiting the KRASG12C mutant protein. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and growth. The two primary pathways affected are the KRAS-RAF-MEK-ERK and the PI3K-AKT pathways.[1]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS_G12C_GDP KRAS G12C (Inactive - GDP) RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active - GTP) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IT_143_B IT-143-B IT_143_B->KRAS_G12C_GTP Inhibits

Figure 1: Simplified KRAS Signaling Pathway and the inhibitory action of IT-143-B.

Treatment with IT-143-B leads to a dose-dependent inhibition of the phosphorylation of downstream effectors such as MEK and ERK in the KRAS-RAF-MEK-ERK pathway, and AKT in the PI3K-AKT pathway.[1] This blockade of signaling ultimately induces cell cycle arrest and apoptosis in KRASG12C-mutant cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plates Add_Compound 2. Add varying concentrations of IT-143-B Seed_Cells->Add_Compound Incubate_72h 3. Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT 4. Add MTT reagent Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours (formazan formation) Add_MTT->Incubate_4h Add_Solubilizer 6. Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Figure 2: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the cells are treated with a serial dilution of IT-143-B or control vehicle.

  • After 72 hours of incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[2]

  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ values are calculated from the dose-response curves.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cells are treated with IT-143-B or vehicle control for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[3]

Apoptosis Analysis by Western Blot

Western blotting is employed to detect the expression of key proteins involved in apoptosis.

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis and Protein Extraction Protein_Quantification 2. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE for Protein Separation Protein_Quantification->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking with BSA or Milk Transfer->Blocking Primary_Antibody 6. Incubation with Primary Antibody (e.g., anti-cleaved-PARP, anti-cleaved-caspase-3) Blocking->Primary_Antibody Secondary_Antibody 7. Incubation with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection Secondary_Antibody->Detection

Figure 3: General Workflow for Western Blot Analysis.

Protocol:

  • Cells are treated with IT-143-B for 48 hours.

  • Total protein is extracted from the cells using a lysis buffer.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against apoptosis markers such as cleaved caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system.[4][5] An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis induction.[1]

In Vivo Antitumor Efficacy

In preclinical xenograft models, oral administration of IT-143-B resulted in dose-dependent tumor growth inhibition in mice bearing KRASG12C-mutant tumors. The treatment was well-tolerated with no significant loss of body weight.[1] These findings underscore the potential of IT-143-B as a therapeutic agent for cancers driven by the KRASG12C mutation.

Conclusion

The available preclinical data strongly support the antitumor effects of IT-143-B (143D) in various cancer cell lines harboring the KRASG12C mutation. Its mechanism of action involves the selective inhibition of the KRASG12C oncoprotein, leading to the suppression of downstream signaling pathways, cell cycle arrest, and apoptosis. Comparative data suggests that IT-143-B has a potent and selective profile, positioning it as a promising candidate for further clinical development in the treatment of KRASG12C-mutant cancers.

References

A Researcher's Guide to Investigating the Bioactivity of IT-143-B and its Potential Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the structural analogs of IT-143-B is currently limited. The compound's scarce availability has historically hindered extensive pharmacological investigation[1]. This guide provides a comprehensive summary of the known bioactivities of IT-143-B and presents a standardized framework for the evaluation of its potential future analogs, including hypothetical data, experimental protocols, and relevant biological pathways for investigation.

Introduction to IT-143-B

IT-143-B is a rare, higher homolog of the piericidin class of antibiotics. It was first isolated from a Streptomyces sp. in 1996[1]. Preliminary studies have demonstrated its bioactivity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and notably, against human KB carcinoma cells, indicating its potential as an anti-cancer agent[1]. Further exploration is necessary to elucidate its mechanism of action and therapeutic potential.

Data Presentation: A Framework for Comparison

The systematic evaluation of structural analogs is crucial for understanding structure-activity relationships (SAR) and optimizing lead compounds. Below is a hypothetical table illustrating how the bioactivity of IT-143-B analogs could be compared. The data presented are for illustrative purposes only and do not represent actual experimental results.

Table 1: Hypothetical Bioactivity Comparison of IT-143-B Analogs

Compound IDStructural ModificationIC₅₀ (μM) vs. KB CellsIC₅₀ (μM) vs. A549 CellsMIC (μg/mL) vs. M. luteus
IT-143-B (Parent Compound)5.28.112.5
Analog 1A Modification at Pyridine Ring2.84.515.0
Analog 1B Side Chain Alkylation10.515.311.2
Analog 1C Hydroxylation of Side Chain4.97.525.0
Analog 1D Esterification of Hydroxyl Group> 50> 5030.1

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration). Lower values indicate higher potency.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to drug discovery research. The following is a generalized protocol for determining the in vitro cytotoxicity of compounds like IT-143-B and its analogs against a cancer cell line.

Protocol: MTT Assay for Cytotoxicity

This protocol is a common colorimetric assay used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[2][3].

1. Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
  • Test compounds (IT-143-B analogs) dissolved in DMSO.
  • Human cancer cell line (e.g., KB carcinoma cells).
  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
  • 96-well flat-bottom plates.
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
  • Microplate reader.

2. Cell Plating:

  • Culture and harvest cancer cells during their exponential growth phase.
  • Count the cells and adjust the concentration to 5 x 10⁴ cells/mL in complete medium.
  • Seed 100 μL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
  • After 24 hours of incubation, carefully remove the medium from the wells.
  • Add 100 μL of the diluted compounds to the respective wells in triplicate. Include wells for a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
  • Incubate the plate for an additional 48-72 hours at 37°C with 5% CO₂.

4. MTT Addition and Incubation:

  • Following the treatment period, add 20 μL of the 5 mg/mL MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[3].

5. Solubilization and Measurement:

  • After the MTT incubation, carefully remove the medium from the wells.
  • Add 150 μL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[3].
  • Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance[3].

6. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:
  • % Viability = (OD of Treated Cells / OD of Control Cells) x 100
  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes in drug discovery and molecular biology.

G cluster_0 Analog Design & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Lead Compound (IT-143-B) B Structure-Activity Relationship (SAR) Analysis A->B C Design of Analogs B->C D Chemical Synthesis C->D E Primary Screening (e.g., Cytotoxicity Assay) D->E Compound Library F Hit Identification E->F G Secondary Screening (Dose-Response) F->G H Lead Optimization G->H H->C Iterative Redesign I Target Identification H->I J Pathway Analysis I->J K In Vivo Models J->K

Caption: General workflow for the design, screening, and evaluation of bioactive structural analogs.

As IT-143-B shows activity against carcinoma cells, investigating its influence on apoptosis-related signaling pathways would be a logical next step. The NF-κB pathway is a crucial regulator of cell survival and apoptosis, and its inhibition is a common strategy in cancer therapy. While the specific mechanism of IT-143-B is unknown, the following diagram illustrates a simplified NF-κB signaling pathway that could be a potential target.

G cluster_inhibition TNFa Pro-inflammatory Signal (e.g., TNFα) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Target Gene Transcription Nucleus->Genes Activates Survival Cell Survival, Proliferation Genes->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits IT143B Potential Inhibition by IT-143-B Analog IT143B->IKK Inhibits

Caption: Simplified NF-κB signaling pathway, a potential target for inducing apoptosis in cancer cells.

References

A Comparative Guide to IT-143-B and Other Mitochondrial Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the mechanism of action of IT-143-B, a novel mitochondrial inhibitor, with other well-established inhibitors targeting mitochondrial respiratory chain complexes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cellular metabolism in diseases such as cancer.

Executive Summary

Mitochondrial inhibitors are a class of compounds that disrupt cellular energy production by targeting the electron transport chain (ETC). IT-143-B, also known as ME-143, has been identified as a potent inhibitor of mitochondrial complex I. This guide presents a comparative analysis of IT-143-B with other notable mitochondrial inhibitors, including Rotenone, Metformin, ME-344, and ONC201, focusing on their mechanisms of action, inhibitory concentrations, and effects on cellular signaling pathways.

Comparative Analysis of Mitochondrial Inhibitors

The following tables summarize the key characteristics and quantitative data for IT-143-B and other selected mitochondrial inhibitors.

Table 1: Overview of Mitochondrial Inhibitors

InhibitorPrimary Target(s)Key Mechanism of Action
IT-143-B (ME-143) Mitochondrial Complex IDirectly inhibits NADH:ubiquinone oxidoreductase activity, leading to reduced mitochondrial respiration.[1][2]
Rotenone Mitochondrial Complex IBinds to the ubiquinone binding site of Complex I, blocking electron transfer and inducing reactive oxygen species (ROS) production.[3][4]
Metformin Mitochondrial Complex IReversibly inhibits Complex I, requiring mitochondrial membrane potential to accumulate in the mitochondria. The exact molecular mechanism is still under debate.[5][6][7]
ME-344 Mitochondrial Complex I & III, HO-1, TubulinInhibits Complex I and to a lesser extent Complex III. Also targets heme oxygenase 1 (HO-1) and inhibits tubulin polymerization.[8]
ONC201 DRD2, ClpPPrimarily antagonizes dopamine receptor D2 (DRD2) and is an allosteric agonist of the mitochondrial protease ClpP, leading to downstream inhibition of oxidative phosphorylation (OXPHOS) and activation of stress response pathways.[9][10][11]

Table 2: Comparative Efficacy of Mitochondrial Inhibitors on Complex I Activity

InhibitorCell Line/SystemConcentration% Inhibition of Complex I Activity (relative to control)
IT-143-B (ME-143) Isolated HEK293T mitochondriaNot Specified85.7%[2]
ME-344 Isolated HEK293T mitochondriaNot Specified71.4%[2]
Rotenone Differentiated SH-SY5Y cells1-100 nMComplete inhibition of ATP-linked respiration[12]
Metformin Isolated MitochondriaMillimolar (mM) concentrationsPartial inhibition (around 40% of Vmax in intact cells)[5]

Note: Data is compiled from different studies and direct comparison of potency should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Mitochondrial Complex I Activity Assay

This protocol is adapted from studies investigating the enzymatic activity of mitochondrial complex I.

Objective: To measure the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • NADH

  • Ubiquinone (or a suitable analog like decylubiquinone)

  • Rotenone (as a specific inhibitor for control measurements)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare isolated mitochondria from cells or tissues of interest.

  • Resuspend the mitochondrial pellet in the assay buffer.

  • In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.

  • To determine the rotenone-sensitive activity, prepare a parallel sample containing rotenone.

  • Initiate the reaction by adding NADH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The specific Complex I activity is calculated as the difference between the total activity and the rotenone-insensitive activity and is typically expressed as nmol NADH oxidized/min/mg of mitochondrial protein.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.

Objective: To determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated ports.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay.

  • The instrument will sequentially inject the compounds and measure the OCR at each stage.

  • Analyze the data to determine the various parameters of mitochondrial respiration.[3][6][7][13]

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm).

Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial health and function.

Materials:

  • JC-1 dye

  • Cells of interest

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • CCCP (a protonophore used as a positive control for depolarization)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the JC-1 staining solution in cell culture medium.

  • Incubate the cells with the JC-1 staining solution at 37°C.

  • For a positive control, treat a separate sample of cells with CCCP to induce mitochondrial depolarization.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence of the cells. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.[1][14][15][16]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action and downstream signaling pathways affected by IT-143-B and other mitochondrial inhibitors.

IT143B_Mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH:ubiquinone oxidoreductase) ComplexIII Complex III ComplexI->ComplexIII e- NAD NAD+ ComplexI->NAD Proton Pumping Proton Pumping ComplexI->Proton Pumping ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexV Complex V (ATP Synthase) ATP ATP ComplexV->ATP IT143B IT-143-B (ME-143) IT143B->ComplexI Inhibits ROS Increased ROS IT143B->ROS Apoptosis Apoptosis IT143B->Apoptosis Induces NADH NADH NADH->ComplexI ROS->Apoptosis Proton Pumping->ComplexV

Caption: Mechanism of action of IT-143-B (ME-143).

Inhibitor_Comparison cluster_inhibitors Mitochondrial Inhibitors cluster_targets Primary Targets cluster_effects Downstream Effects IT143B IT-143-B ComplexI Complex I IT143B->ComplexI Rotenone Rotenone Rotenone->ComplexI Metformin Metformin Metformin->ComplexI ME344 ME-344 ME344->ComplexI ComplexIII Complex III ME344->ComplexIII HO1 HO-1 ME344->HO1 Tubulin Tubulin ME344->Tubulin ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 ClpP ClpP ONC201->ClpP Agonist Inhibit_OXPHOS Inhibit OXPHOS ComplexI->Inhibit_OXPHOS ComplexIII->Inhibit_OXPHOS Inhibit_Akt_ERK Inhibit Akt/ERK DRD2->Inhibit_Akt_ERK ClpP->Inhibit_OXPHOS Activate_ISR Activate Integrated Stress Response ClpP->Activate_ISR Increase_ROS Increase ROS Inhibit_OXPHOS->Increase_ROS Activate_AMPK Activate AMPK Inhibit_OXPHOS->Activate_AMPK Induce_Apoptosis Induce Apoptosis Increase_ROS->Induce_Apoptosis Inhibit_mTOR Inhibit mTOR Activate_AMPK->Inhibit_mTOR Inhibit_mTOR->Induce_Apoptosis Activate_ISR->Induce_Apoptosis Inhibit_Akt_ERK->Induce_Apoptosis

Caption: Comparative targeting and downstream effects of mitochondrial inhibitors.

Experimental_Workflow start Cancer Cell Lines treatment Treat with Mitochondrial Inhibitors (IT-143-B, Rotenone, etc.) start->treatment assay1 Mitochondrial Complex Activity Assay treatment->assay1 assay2 Seahorse XF Mito Stress Test treatment->assay2 assay3 JC-1 Mitochondrial Membrane Potential Assay treatment->assay3 assay4 Western Blot / Proteomics (Signaling Pathway Analysis) treatment->assay4 data_analysis Data Analysis and Comparison assay1->data_analysis assay2->data_analysis assay3->data_analysis assay4->data_analysis

References

Unraveling the Transcriptomic Landscapes of 143B and MG-63 Osteosarcoma Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of osteosarcoma, the choice of a relevant cell line model is paramount. The 143B and MG-63 cell lines, both derived from human osteosarcoma, are widely utilized in preclinical studies. However, their distinct genetic backgrounds and phenotypic characteristics translate into significant differences in gene expression, which can profoundly influence experimental outcomes. This guide provides a comprehensive comparison of the gene expression profiles of 143B and MG-63 cells, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate model for your research needs.

Key Gene Expression Differences at a Glance

A growing body of research has identified a number of genes that are differentially expressed between 143B and MG-63 cells, reflecting their unique molecular signatures. These differences contribute to their distinct behaviors in terms of metastatic potential, proliferation, and response to therapeutic agents.

GeneHigher Expression inLower Expression inImplicated inReference
PHLDA1 143BMG-63Metastasis[1]
c-MYC MG-63143B (relative to MG-63)Cell Cycle & Proliferation[2]
MMP-14 MG-63143B (relative to MG-63)Invasion & Metastasis[2]
Active β-catenin 143BMG-63Wnt Signaling & Proliferation[3][4]
KIF21B 143B and MG-63 (relative to normal osteoblasts)Normal OsteoblastsProliferation & Apoptosis[5]

Signaling Pathway Activity: A Tale of Two Cell Lines

The differential gene expression between 143B and MG-63 cells manifests in distinct signaling pathway activities, which are crucial drivers of their cancerous phenotypes.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and tumorigenesis. Studies have shown that this pathway is active in both 143B and MG-63 cells, albeit to differing extents. Notably, 143B cells have been reported to exhibit the highest levels of active β-catenin among several osteosarcoma cell lines, suggesting a particularly high level of Wnt pathway activation in this cell line.[3][4] This heightened activity can contribute to the proliferative and potentially metastatic characteristics of 143B cells.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) Destruction_Complex Destruction Complex Axin Axin APC APC beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-MYC, Cyclin D1) TCF_LEF->Target_Genes Activation

Caption: Wnt/β-catenin signaling pathway, often highly active in osteosarcoma cells like 143B.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another crucial regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. Both 143B and MG-63 cells exhibit activity in this pathway. For instance, studies have investigated the effects of PI3K/Akt inhibitors in MG-63 cells, indicating the pathway's role in their survival.[6] Similarly, the expression of KIF21B, a gene implicated in osteosarcoma, has been shown to be regulated by the PI3K/Akt pathway in both 143B and U2-OS cells, suggesting its functional importance in 143B cells as well.[5]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: PI3K/Akt signaling pathway, a key driver of survival and proliferation in 143B and MG-63 cells.

Experimental Protocols

The following provides a generalized overview of the methodologies typically employed for comparative gene expression analysis of 143B and MG-63 cells.

Cell Culture

143B and MG-63 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

RNA Extraction and Quality Control

Total RNA is extracted from cultured cells using TRIzol reagent or commercially available RNA isolation kits according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RNA Integrity Number [RIN] > 7) for downstream applications.[8]

Gene Expression Analysis: Microarray and RNA-Sequencing

Microarray Analysis:

  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.

  • Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the 143B and MG-63 cell lines. A fold change and p-value are calculated for each gene.[9]

RNA-Sequencing (RNA-Seq):

  • Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA, and the remaining RNA is fragmented. Adapters are ligated to the RNA fragments, which are then reverse transcribed into cDNA. The cDNA is amplified by PCR to create a sequencing library.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential expression analysis is then performed to identify genes with significant expression changes between the two cell lines.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_rna_extraction RNA Processing cluster_analysis Gene Expression Analysis Cell_143B 143B Cells RNA_Extraction Total RNA Extraction Cell_143B->RNA_Extraction Cell_MG63 MG-63 Cells Cell_MG63->RNA_Extraction QC RNA Quality Control (RIN) RNA_Extraction->QC Microarray Microarray QC->Microarray RNA_Seq RNA-Sequencing QC->RNA_Seq Data_Analysis Bioinformatic Data Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis DEG_Identification Identification of Differentially Expressed Genes Data_Analysis->DEG_Identification

Caption: A typical experimental workflow for comparing gene expression in 143B and MG-63 cells.

Conclusion

The 143B and MG-63 osteosarcoma cell lines, while both valuable research tools, possess distinct gene expression profiles that drive their unique biological behaviors. The 143B line, with its higher metastatic potential, shows elevated expression of genes like PHLDA1 and exhibits robust Wnt/β-catenin signaling.[1][3][4] In contrast, MG-63 cells are characterized by higher expression of c-MYC and MMP-14, suggesting a different molecular wiring that also contributes to a cancerous phenotype.[2] Understanding these transcriptomic differences is crucial for designing experiments, interpreting results, and ultimately, for developing targeted therapies for osteosarcoma. This guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in their selection and use of these important cell line models.

References

Safety Operating Guide

Navigating the Safe Disposal of IT-143B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of IT-143B, a piericidin-class antibiotic isolated from Streptomyces sp. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Understanding this compound: Key Data

A thorough understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C28H41NO4[1]
Molecular Weight 455.63 g/mol [1]
Purity >95% by HPLC[1]
Long-Term Storage -20°C[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[1]
CAS Number 183485-34-9

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure is designed to mitigate risks associated with handling potent antibiotics and to ensure compliance with general laboratory safety standards.

It is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as regulations may vary.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene recommended).
  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

2. Waste Categorization and Segregation:

  • Treat all this compound waste, including pure compound, stock solutions, and contaminated labware, as hazardous chemical waste.[2]
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

3. Preparing for Disposal:

  • Solid Waste (Pure Compound, Contaminated Labware):
  • Carefully collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
  • The container should be compatible with the solvents used with this compound (e.g., high-density polyethylene).
  • Liquid Waste (Stock Solutions, Used Media):
  • Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.
  • Given its solubility, ensure the container is appropriate for organic solvents such as ethanol, methanol, DMF, or DMSO.[1]
  • Do not autoclave liquid waste containing this compound, as this may not effectively degrade the antibiotic and could lead to environmental contamination.[2]

4. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic," "Bioactive").
  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible chemicals.

5. Arranging for Final Disposal:

  • Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.
  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
  • Follow all institutional and regulatory procedures for the transfer and documentation of the hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal by authorized personnel.

IT143B_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood solid_waste Collect Solid Waste (Pure Compound, Contaminated Labware) fume_hood->solid_waste liquid_waste Collect Liquid Waste (Stock Solutions, Used Media) fume_hood->liquid_waste waste_container Use Designated Hazardous Waste Containers solid_waste->waste_container liquid_waste->waste_container labeling Label Container Clearly ('Hazardous Waste', 'this compound') waste_container->labeling storage Store in Secure Secondary Containment labeling->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact disposal Final Disposal by Authorized Personnel ehs_contact->disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling IT-143B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling IT-143B. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure.

Researchers and laboratory professionals working with this compound, a potent chemical agent, must be equipped with the appropriate personal protective equipment (PPE) and follow strict handling and disposal protocols. This guide outlines the necessary precautions to mitigate risks associated with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound. This is the minimum standard of protection and should be strictly enforced.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Minimizes inhalation of dust or aerosols.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or vapor.

  • Ensure adequate ventilation in the handling area.

  • This compound is supplied as an oil; a stock solution can be prepared by dissolving it in a solvent of choice, which should be purged with an inert gas.[1]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Recommended storage temperature is -20°C.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.

Disposal Steps:

  • Segregation: Collect all this compound contaminated waste (e.g., gloves, pipette tips, empty vials) in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."

  • Storage of Waste: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Stock Solution Prepare Stock Solution Don PPE->Prepare Stock Solution Enter Handling Area Conduct Experiment Conduct Experiment Prepare Stock Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste After Experiment Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Contact EHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IT-143B
Reactant of Route 2
IT-143B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.